RO5461111
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C27H24F6N4O4S |
|---|---|
分子量 |
614.6 g/mol |
IUPAC 名称 |
(2S,4R)-N-(1-cyanocyclopropyl)-4-[4-(2-methylpyridin-4-yl)-2-(trifluoromethyl)phenyl]sulfonyl-1-[1-(trifluoromethyl)cyclopropanecarbonyl]pyrrolidine-2-carboxamide |
InChI |
InChI=1S/C27H24F6N4O4S/c1-15-10-17(4-9-35-15)16-2-3-21(19(11-16)26(28,29)30)42(40,41)18-12-20(22(38)36-24(14-34)5-6-24)37(13-18)23(39)25(7-8-25)27(31,32)33/h2-4,9-11,18,20H,5-8,12-13H2,1H3,(H,36,38)/t18-,20+/m1/s1 |
InChI 键 |
CDBYZSRUFZXRLK-QUCCMNQESA-N |
手性 SMILES |
CC1=NC=CC(=C1)C2=CC(=C(C=C2)S(=O)(=O)[C@@H]3C[C@H](N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |
规范 SMILES |
CC1=NC=CC(=C1)C2=CC(=C(C=C2)S(=O)(=O)C3CC(N(C3)C(=O)C4(CC4)C(F)(F)F)C(=O)NC5(CC5)C#N)C(F)(F)F |
产品来源 |
United States |
Foundational & Exploratory
The Mechanism of Action of RO5461111: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
RO5461111 is a potent, highly specific, and orally active antagonist of Cathepsin S, a cysteine protease critically involved in the adaptive immune response. The primary mechanism of action of this compound is the inhibition of Cathepsin S-mediated cleavage of the invariant chain (Ii) in antigen-presenting cells (APCs). This disruption interferes with the proper loading of antigenic peptides onto Major Histocompatibility Complex (MHC) class II molecules, thereby attenuating the activation of CD4+ T helper cells and subsequent B cell responses. This targeted immunomodulation makes this compound a promising therapeutic candidate for autoimmune diseases driven by aberrant MHC class II-mediated antigen presentation, such as systemic lupus erythematosus (SLE).
Introduction to Cathepsin S and its Role in Immunity
Cathepsin S is a lysosomal cysteine protease predominantly expressed in APCs, including B cells, macrophages, and dendritic cells. Its primary physiological role is the final proteolytic cleavage of the invariant chain (Ii), a chaperone protein that associates with newly synthesized MHC class II molecules. This cleavage is an essential step for the loading of exogenous antigenic peptides onto the MHC class II binding groove, a process required for the presentation of these antigens to CD4+ T helper cells. The subsequent activation of CD4+ T cells is a pivotal event in initiating and sustaining adaptive immune responses, including the activation and differentiation of B cells into antibody-producing plasma cells. In autoimmune diseases like SLE, the presentation of self-antigens via MHC class II leads to the activation of autoreactive T and B cells, driving chronic inflammation and tissue damage.
Core Mechanism of Action of this compound
This compound acts as a competitive antagonist of Cathepsin S. By binding to the active site of the enzyme, it prevents the proteolytic processing of the invariant chain. This inhibition leads to the accumulation of an Ii fragment known as the class II-associated invariant chain peptide (CLIP) within the MHC class II binding groove. The persistence of CLIP blocks the loading of antigenic peptides, thereby preventing the presentation of these antigens on the cell surface of APCs.
The direct consequence of this action is a significant reduction in the activation of antigen-specific CD4+ T cells. This, in turn, disrupts the T cell-dependent activation of B cells, leading to a decrease in the production of autoantibodies, a hallmark of many autoimmune disorders.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound in inhibiting antigen presentation.
Quantitative Data
The potency of this compound has been quantified through in vitro enzymatic assays.
| Parameter | Species | Value (IC50) | Reference |
| Cathepsin S Inhibition | Human | 0.4 nM | |
| Cathepsin S Inhibition | Murine | 0.5 nM |
Preclinical Efficacy
In vivo studies utilizing the MRL-Fas(lpr) mouse model, a well-established model for systemic lupus erythematosus, have demonstrated the therapeutic potential of this compound.
| Study Model | Compound/Treatment | Dosage | Duration | Key Findings | Reference |
| MRL-Fas(lpr) mice | This compound | 30 mg/kg (in chow) | 8 weeks | - Reduced activation of spleen dendritic cells- Decreased expansion and activation of CD4+ and double-negative T cells- Disrupted germinal center formation- Reduced hypergammaglobulinemia and autoantibody production- Ameliorated lung inflammation and lupus nephritis |
Experimental Protocols
The following are generalized protocols for the key assays used to characterize the mechanism of action of this compound. Note: The specific, detailed protocols from the primary literature were not accessible; therefore, these represent standard methodologies.
Cathepsin S Inhibition Assay (In Vitro)
Objective: To determine the in vitro potency of this compound in inhibiting human and murine Cathepsin S activity.
Principle: This assay measures the cleavage of a fluorogenic substrate by recombinant Cathepsin S in the presence and absence of the inhibitor.
Materials:
-
Recombinant human and murine Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 0.01% Brij-35, pH 5.5)
-
Dithiothreitol (DTT)
-
This compound
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 96-well plate, add the diluted this compound or vehicle control.
-
Add recombinant Cathepsin S (pre-activated with DTT) to each well.
-
Incubate for a pre-determined period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate.
-
Monitor the increase in fluorescence over time using a plate reader (Excitation/Emission wavelengths appropriate for the substrate).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
In Vivo Efficacy Study in MRL-Fas(lpr) Mice
Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of SLE.
Principle: MRL-Fas(lpr) mice spontaneously develop an autoimmune disease that mimics human SLE. The effect of this compound on disease progression is assessed by monitoring various immunological and pathological parameters.
Materials:
-
MRL-Fas(lpr) mice
-
This compound formulated in chow or for oral gavage
-
Standard laboratory animal housing and care facilities
-
Materials for blood and tissue collection
-
Reagents for ELISA (for autoantibody quantification)
-
Reagents and antibodies for flow cytometry (for immune cell phenotyping)
-
Histology supplies
Procedure:
-
Acclimate MRL-Fas(lpr) mice to the facility.
-
At a pre-determined age (e.g., 8-12 weeks), randomize mice into treatment and control groups.
-
Administer this compound-formulated chow or vehicle chow to the respective groups for the duration of the study (e.g., 8 weeks).
-
Monitor animal health, body weight, and signs of disease (e.g., proteinuria) regularly.
-
Collect blood samples at specified time points for the analysis of autoantibody levels (e.g., anti-dsDNA) by ELISA.
-
At the end of the study, euthanize the animals and collect spleens and kidneys.
-
Prepare single-cell suspensions from the spleens for flow cytometric analysis of T cell and B cell populations and their activation markers.
-
Process kidney tissues for histological analysis to assess the severity of lupus nephritis.
-
Analyze the data to compare the outcomes between the this compound-treated and control groups.
Experimental Workflow for In Vivo Study
RO5461111: A Novel Cathepsin S Inhibitor with Therapeutic Potential in Autoimmune Diseases
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
RO5461111 is a potent, selective, and orally available small molecule inhibitor of Cathepsin S (CatS), a cysteine protease critically involved in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules. By targeting CatS, this compound disrupts a key step in the activation of CD4+ T cells and subsequent B cell responses, which are central to the pathophysiology of many autoimmune diseases. Preclinical studies, particularly in murine models of Systemic Lupus Erythematosus (SLE), have demonstrated the significant therapeutic potential of this compound in reducing autoantibody production, ameliorating organ damage, and suppressing the overall autoimmune response. This technical guide provides a comprehensive overview of the mechanism of action, preclinical data, and experimental protocols related to this compound, offering a valuable resource for researchers and professionals in the field of autoimmune drug development.
Introduction: The Role of Cathepsin S in Autoimmunity
Cathepsin S is a lysosomal cysteine protease predominantly expressed in antigen-presenting cells (APCs), such as dendritic cells, B cells, and macrophages.[1] Its primary function is the degradation of the invariant chain (Ii), a chaperone protein that occupies the peptide-binding groove of newly synthesized MHC class II molecules.[2] Cleavage of the invariant chain by CatS is an essential step for the loading of antigenic peptides onto MHC class II molecules, which are then presented on the APC surface to CD4+ T helper cells.[3][4]
In autoimmune diseases, this process goes awry, leading to the presentation of self-antigens and the activation of autoreactive T cells. These activated T cells then provide help to B cells, promoting their differentiation into plasma cells that produce pathogenic autoantibodies.[3][4] Given its central role in this pathway, Cathepsin S has emerged as a promising therapeutic target for a range of autoimmune disorders.[5][6] this compound was developed as a highly specific inhibitor of CatS to interrupt this pathological cascade.[3][4]
Mechanism of Action of this compound
This compound is a competitive and selective antagonist of Cathepsin S.[5] By binding to the active site of CatS, it prevents the degradation of the invariant chain, thereby inhibiting the loading of antigenic peptides onto MHC class II molecules. This disruption of antigen presentation leads to a downstream suppression of the autoimmune response.
The proposed signaling pathway for the therapeutic effect of this compound is as follows:
References
- 1. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Understanding the Specificity of RO5461111 for Cathepsin S: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the specificity of the small molecule inhibitor RO5461111 for its target, Cathepsin S. This compound is recognized as a potent and highly specific, orally active antagonist of Cathepsin S.[1][2][3] This document compiles available quantitative data, details relevant experimental protocols, and visualizes key processes to facilitate a deeper understanding of the inhibitor's characteristics.
Data Presentation: Quantitative Analysis of this compound Inhibition
This compound demonstrates high potency against both human and murine Cathepsin S. The half-maximal inhibitory concentration (IC50) values are in the sub-nanomolar range, indicating a strong inhibitory effect.
| Target Enzyme | Species | IC50 (nM) |
| Cathepsin S | Human | 0.4[1][2][3] |
| Cathepsin S | Murine | 0.5[1][2] |
Experimental Protocols: Methodologies for Determining Inhibitor Specificity
The determination of the inhibitory activity and specificity of compounds like this compound typically involves a combination of biochemical and cell-based assays. Below are detailed methodologies representative of those used in the field.
Biochemical Inhibition Assay (Fluorometric)
This in vitro assay quantifies the enzymatic activity of purified Cathepsin S in the presence of an inhibitor.
Objective: To determine the IC50 value of an inhibitor against purified Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)
-
Assay buffer (e.g., 50 mM sodium acetate, 2.5 mM DTT, 2.5 mM EDTA, pH 5.5)
-
Test inhibitor (this compound) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Enzyme Preparation: Recombinant Cathepsin S is diluted to a working concentration in the assay buffer.
-
Inhibitor Preparation: A serial dilution of this compound is prepared in the assay buffer. A DMSO control is also prepared.
-
Reaction Setup:
-
To each well of the 96-well plate, add the diluted Cathepsin S enzyme.
-
Add the serially diluted this compound or DMSO control to the respective wells.
-
Incubate the enzyme and inhibitor mixture for a pre-determined period (e.g., 15-30 minutes) at room temperature to allow for binding.
-
-
Initiation of Reaction: The enzymatic reaction is initiated by adding the fluorogenic substrate to each well.
-
Measurement: The fluorescence intensity is measured over time using a plate reader with appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC).
-
Data Analysis: The rate of substrate cleavage is calculated from the linear phase of the fluorescence curve. The percentage of inhibition for each inhibitor concentration is determined relative to the DMSO control. The IC50 value is calculated by fitting the concentration-response data to a suitable sigmoidal dose-response curve.
Selectivity Profiling
To determine the specificity of an inhibitor, the biochemical inhibition assay described above is repeated using a panel of other purified cathepsin enzymes (e.g., Cathepsin K, L, B, V). The IC50 values obtained for each of these enzymes are then compared to the IC50 value for Cathepsin S to calculate the selectivity ratio.
Mandatory Visualizations
Signaling Pathway: Role of Cathepsin S in Antigen Presentation
Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This process is essential for the subsequent loading of antigenic peptides and presentation to CD4+ T cells, a key step in initiating an adaptive immune response. This compound, by inhibiting Cathepsin S, disrupts this pathway.
References
The Impact of RO5461111 on Cytokine Profiles: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5461111 is a potent and highly specific oral antagonist of Cathepsin S (CTSS), a cysteine protease predominantly expressed in antigen-presenting cells (APCs) such as dendritic cells, B cells, and macrophages.[1][2] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step for the presentation of antigens to CD4+ T helper cells. By inhibiting Cathepsin S, this compound effectively modulates the adaptive immune response, making it a molecule of significant interest for the treatment of autoimmune diseases like systemic lupus erythematosus (SLE) and other inflammatory conditions. This technical guide provides an in-depth exploration of the impact of this compound on cytokine profiles, summarizing key quantitative data, detailing experimental methodologies, and illustrating the underlying signaling pathways.
Core Mechanism of Action: Inhibition of Cathepsin S
The primary mechanism of action of this compound is the competitive and reversible inhibition of Cathepsin S. This inhibition disrupts the normal process of antigen presentation by MHC class II molecules.
References
Methodological & Application
Application Notes and Protocols for RO5461111 in MRL-Fas(lpr) Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5461111 is a potent and highly specific, orally available, small-molecule antagonist of Cathepsin S (Cat S), a cysteine protease crucial for the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[1][2][3] By inhibiting Cathepsin S, this compound effectively suppresses MHC class II-mediated priming of T and B lymphocytes, a central pathogenic mechanism in systemic lupus erythematosus (SLE) and lupus nephritis.[1][2] In the MRL-Fas(lpr) mouse model, a well-established model for human SLE, this compound has demonstrated significant therapeutic efficacy by attenuating the autoimmune response and preventing the progression of lupus nephritis even after disease onset.[1][2][4]
These application notes provide a comprehensive overview and detailed protocols for the use of this compound in MRL-Fas(lpr) mice, based on preclinical studies.
Mechanism of Action
This compound competitively inhibits Cathepsin S, which plays a key role in the adaptive immune response.[1][3] In antigen-presenting cells such as dendritic cells, Cathepsin S cleaves the invariant chain, allowing for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T cells.[1][2] Inhibition of Cathepsin S by this compound disrupts this process, leading to a cascade of immunosuppressive effects.[1][2] This includes reduced activation of dendritic cells, and a subsequent decrease in the expansion and activation of CD4+ T cells and CD4-/CD8- double-negative T cells.[1][2] This ultimately impairs germinal center formation, suppresses the maturation of follicular B cells into plasma cells, and inhibits immunoglobulin class switching, leading to a reduction in the production of pathogenic IgG autoantibodies, including anti-dsDNA antibodies.[1][2]
Data Presentation
Table 1: Effect of this compound on Key Markers of Lupus Nephritis in MRL-Fas(lpr) Mice
| Parameter | Control (Vehicle) | This compound-Treated | Expected Outcome |
| Proteinuria | High | Significantly Reduced | Amelioration of kidney damage |
| Serum Anti-dsDNA IgG Titer | High | Significantly Reduced | Suppression of autoantibody production |
| Glomerular IgG Deposition | Severe | Significantly Reduced | Prevention of immune complex deposition in the kidneys |
| Glomerular C3 Deposition | Severe | Significantly Reduced | Reduction of complement activation in the kidneys |
Table 2: Effect of this compound on Immune Cell Populations in the Spleen of MRL-Fas(lpr) Mice
| Cell Population | Control (Vehicle) | This compound-Treated | Expected Outcome |
| Activated Dendritic Cells (CD11c+/MHCII+) | Increased | Significantly Reduced | Inhibition of antigen presentation |
| Activated CD4+ T Cells (CD4+/CD69+) | Increased | Significantly Reduced | Suppression of T helper cell activation |
| CD4-/CD8- Double-Negative T Cells | Expanded | Significantly Reduced | Reduction of aberrant T cell population |
| Plasma Cells | Increased | Significantly Reduced | Decreased autoantibody-producing cells |
Experimental Protocols
In Vivo Efficacy Study of this compound in MRL-Fas(lpr) Mice
1. Animal Model:
-
Female MRL/MpJ-Fas(lpr)/J (MRL-Fas(lpr)) mice are a commonly used model for SLE. These mice spontaneously develop a lupus-like disease characterized by lymphadenopathy, splenomegaly, arthritis, and immune complex-mediated glomerulonephritis.
2. Treatment Regimen:
-
Compound Preparation: this compound is formulated into a medicated diet.
-
Dosage: The recommended dosage is 262.5 mg of this compound per kg of chow. This corresponds to an approximate daily intake of 1.31 mg per mouse.
-
Administration: The medicated diet is provided ad libitum.
-
Treatment Initiation: Treatment is initiated in MRL-Fas(lpr) mice at 12 weeks of age, a time point when the disease is typically established.
-
Treatment Duration: The treatment period is 8 weeks, with mice being monitored until 20 weeks of age.
-
Control Group: A control group of MRL-Fas(lpr) mice should receive a standard diet without the addition of this compound.
3. Efficacy Assessment:
-
Proteinuria: Urine samples are collected weekly or bi-weekly to monitor proteinuria, a key indicator of kidney damage. Protein levels can be measured using methods such as a BCA protein assay kit.
-
Serum Autoantibodies: Blood samples are collected at baseline (12 weeks) and at the end of the study (20 weeks) to measure serum levels of anti-dsDNA IgG antibodies by ELISA.
-
Histopathology: At the end of the study, kidneys are harvested, fixed in formalin, and embedded in paraffin. Sections are stained with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess glomerulonephritis, immune cell infiltration, and overall kidney pathology.
-
Immunofluorescence: Frozen kidney sections are stained with fluorescently labeled antibodies against IgG and C3 to visualize and quantify immune complex deposition in the glomeruli.
-
Flow Cytometry: Spleens are harvested at the end of the study to analyze immune cell populations by flow cytometry. Staining for markers such as CD11c, MHC class II, CD4, CD8, CD69, and B220 can be used to quantify the activation and expansion of dendritic cells, T cells, and B cell subsets.
Visualizations
Caption: Mechanism of action of this compound in inhibiting the autoimmune response.
Caption: Experimental workflow for the in vivo evaluation of this compound.
References
- 1. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | TargetMol [targetmol.com]
- 4. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming | Annals of the Rheumatic Diseases [ard.bmj.com]
Application Note: In Vitro Characterization of the Cathepsin S Inhibitor RO5461111 in B-Cell Lymphoma Models
Abstract
This document provides detailed protocols for the in vitro evaluation of RO5461111, a potent and highly specific inhibitor of Cathepsin S (CTSS)[1]. The protocols focus on assessing the compound's effects on cell viability and apoptosis in RAJI (human Burkitt's lymphoma) and A20 (murine B-cell lymphoma) cell lines. Cathepsin S is a lysosomal cysteine protease crucial for the processing and presentation of antigens via the Major Histocompatibility Complex class II (MHC-II) pathway[2][3]. Its inhibition disrupts the activation of B and T cells, making it a promising therapeutic target in autoimmune diseases and B-cell malignancies[1][4][5]. These application notes are intended for researchers in oncology and drug development to standardize the assessment of CTSS inhibitors.
Introduction
B-cell lymphomas are a heterogeneous group of cancers characterized by the malignant proliferation of B lymphocytes[6][7]. These cancer cells often exploit physiological immune mechanisms to evade detection and promote their own growth[5][8]. One such mechanism involves the antigen presentation pathway. Cathepsin S (CTSS) is highly expressed in antigen-presenting cells, including B lymphocytes, where it is essential for the degradation of the invariant chain (Ii) from MHC class II molecules, a critical step for loading antigenic peptides[2][3]. By inhibiting CTSS, compounds like this compound can impair the ability of lymphoma cells to present antigens, thereby reducing the pro-survival signaling and T-cell help they receive[1][5].
This compound is a selective and orally active antagonist of Cathepsin S with IC50 values of 0.4 nM and 0.5 nM for human and murine CTSS, respectively[1]. It has demonstrated activity in both human (RAJI) and mouse (A20) B-cell lymphoma cell lines, making it an excellent tool compound for investigating the therapeutic potential of CTSS inhibition in these cancers[1]. This document outlines the experimental workflow, detailed protocols, and data presentation for characterizing the anti-proliferative and pro-apoptotic effects of this compound.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the targeted biological pathway and the general experimental procedure for evaluating this compound.
Caption: Targeted Cathepsin S (CTSS) signaling pathway in B-cells.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin S Regulates Antigen Processing and T Cell Activity in Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Clinical trial: Diffuse Large B-cell Lymphoma, DLBCL, (NCT04026100) - CRISPR Medicine [crisprmedicinenews.com]
- 8. B-Cell Lymphomas Secrete Novel Inhibitory Molecules That Disrupt HLA Class II-Mediated CD4+ T-Cell Recognition - PMC [pmc.ncbi.nlm.nih.gov]
Measuring Cathepsin S Activity Following RO5461111 Treatment: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a crucial role in the immune system, particularly in the degradation of the invariant chain (Ii) from MHC class II molecules, a critical step for antigen presentation.[1][2] Its involvement in various pathological conditions, including autoimmune diseases and cancer, has made it a significant therapeutic target.[3][4] RO5461111 is a potent and highly specific, orally active antagonist of Cathepsin S, with IC50 values in the nanomolar range for both human and murine forms of the enzyme.[5][6] This document provides detailed protocols for measuring the enzymatic activity of Cathepsin S in biological samples following treatment with this compound. The primary method described is a fluorometric assay, which is a common and sensitive method for quantifying Cathepsin S activity.[7]
Principle of the Assay
The activity of Cathepsin S is typically measured using a fluorogenic substrate.[7] A commonly used substrate is a peptide sequence preferred by Cathepsin S, such as Val-Val-Arg (VVR), linked to a fluorescent reporter molecule like Amino-4-trifluoromethylcoumarin (AFC) or 7-Amino-4-methylcoumarin (AMC).[8] In its intact form, the fluorescence of the reporter molecule is quenched. When Cathepsin S cleaves the peptide bond, the free reporter molecule is released, resulting in a measurable increase in fluorescence. The rate of this increase is directly proportional to the Cathepsin S activity in the sample. By comparing the activity in samples treated with this compound to untreated controls, the inhibitory effect of the compound can be quantified.
Materials and Reagents
Key Components
| Reagent | Supplier (Example) | Catalog Number (Example) | Storage |
| Cathepsin S Activity Assay Kit | Abcam | ab65307 | -20°C |
| This compound | MedchemExpress | HY-15548 | -20°C |
| Recombinant Human Cathepsin S | R&D Systems | 953-CY | -20°C |
| 96-well black, flat-bottom plates | Corning | 3603 | Room Temperature |
| Dimethyl sulfoxide (DMSO) | Sigma-Aldrich | D2650 | Room Temperature |
Reagent Preparation
-
This compound Stock Solution: Prepare a high-concentration stock solution (e.g., 10 mM) of this compound in DMSO. Aliquot and store at -20°C to avoid repeated freeze-thaw cycles. Further dilutions should be made in the appropriate assay buffer just before use.
-
Cathepsin S Substrate: Reconstitute the fluorogenic substrate (e.g., Z-VVR-AFC) in DMSO or as per the manufacturer's instructions to prepare a stock solution (e.g., 10 mM).[7] Store protected from light at -20°C.
-
Assay Buffer: Prepare the assay buffer as recommended by the assay kit manufacturer. This buffer is typically optimized for pH to ensure maximal and specific Cathepsin S activity.
Experimental Protocols
Sample Preparation (Cell Lysates)
-
Cell Culture and Treatment: Culture cells of interest to the desired confluency. Treat the cells with various concentrations of this compound or vehicle (DMSO) for a predetermined period.
-
Cell Lysis:
-
Harvest the cells by centrifugation.
-
Wash the cell pellet with ice-cold PBS.
-
Resuspend the cell pellet in the provided ice-cold cell lysis buffer (e.g., CS Cell Lysis Buffer).[7]
-
Incubate on ice for 10 minutes.
-
Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes at 4°C.
-
Collect the supernatant, which contains the cell lysate, and keep it on ice.
-
-
Protein Quantification: Determine the total protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay). This is crucial for normalizing the Cathepsin S activity.
In Vitro Enzyme Inhibition Assay
This protocol is designed to determine the direct inhibitory effect of this compound on Cathepsin S activity.
-
Prepare Assay Plate:
-
Add Assay Buffer to each well of a 96-well black plate.
-
Add a known amount of purified recombinant Cathepsin S to each well, except for the "No Enzyme Control" wells.
-
-
Add Inhibitor:
-
Add serial dilutions of this compound to the appropriate wells.
-
Add vehicle (e.g., DMSO in assay buffer) to the "Enzyme Control" wells.
-
Include a known Cathepsin S inhibitor (if available in the kit) as a positive control for inhibition.[7]
-
-
Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate Reaction:
-
Prepare the substrate solution by diluting the substrate stock in the assay buffer to the desired final concentration.
-
Add the substrate solution to all wells to initiate the enzymatic reaction.
-
-
Measure Fluorescence: Immediately begin measuring the fluorescence intensity at the appropriate wavelengths (e.g., Excitation/Emission = 400/505 nm for AFC).[7] Read the plate kinetically every 1-2 minutes for at least 30-60 minutes at 37°C.
Measurement of Cathepsin S Activity in Cell Lysates
This protocol measures the endogenous Cathepsin S activity in cells previously treated with this compound.
-
Prepare Assay Plate:
-
Add equal amounts of protein from each cell lysate to the wells of a 96-well black plate.
-
Include a "No Lysate Control" (buffer only) and a "Positive Control" (lysate from untreated cells).
-
-
Add Reaction Buffer: Add the CS Reaction Buffer to each well containing the cell lysate.[7]
-
Initiate Reaction:
-
Prepare the substrate solution as described in section 4.2.4.
-
Add the substrate solution to all wells.
-
-
Measure Fluorescence: Measure the fluorescence kinetically as described in section 4.2.5.
Data Presentation and Analysis
Data Analysis
-
Calculate Reaction Velocity: For each well, determine the rate of the reaction (V) by calculating the slope of the linear portion of the fluorescence versus time curve (RFU/min).
-
Normalize Activity: For cell lysate experiments, normalize the reaction velocity to the protein concentration of the lysate (V / µg of protein).
-
Calculate Percent Inhibition:
-
For the in vitro inhibition assay, calculate the percentage of Cathepsin S inhibition for each concentration of this compound using the following formula: % Inhibition = [(V_control - V_inhibitor) / V_control] x 100% Where:
-
V_control is the reaction velocity of the enzyme control (no inhibitor).
-
V_inhibitor is the reaction velocity in the presence of this compound.
-
-
-
Determine IC50: Plot the percent inhibition against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Tabular Summary of Quantitative Data
Table 1: In Vitro Inhibition of Recombinant Cathepsin S by this compound
| This compound Conc. (nM) | Mean Reaction Velocity (RFU/min) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 0 | ||
| 0.1 | |||
| 1 | |||
| 10 | |||
| 100 | |||
| 1000 | |||
| IC50 (nM) |
Table 2: Cathepsin S Activity in Cell Lysates after this compound Treatment
| Treatment | This compound Conc. (µM) | Normalized Cathepsin S Activity (RFU/min/µg protein) | Standard Deviation | % of Control Activity |
| Vehicle Control | 0 | 100 | ||
| This compound | 0.1 | |||
| This compound | 1 | |||
| This compound | 10 |
Visualizations
Signaling Pathway and Inhibition Mechanism
References
- 1. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. This compound | TargetMol [targetmol.com]
- 7. novusbio.com [novusbio.com]
- 8. Cathepsin S Substrate, fluorogenic - Echelon Biosciences [echelon-inc.com]
Application Note & Protocol: Western Blot Analysis of Lip10 Accumulation as a Pharmacodynamic Biomarker for Cathepsin S Inhibition by RO5461111
Audience: Researchers, scientists, and drug development professionals.
Introduction
The major histocompatibility complex class II (MHCII) antigen presentation pathway is critical for initiating adaptive immune responses and is implicated in the pathogenesis of various autoimmune diseases. A key regulatory step in this pathway is the proteolytic processing of the invariant chain (Ii, or CD74), a chaperone protein that prevents premature peptide loading onto newly synthesized MHCII molecules. This process is mediated by a series of proteases, with Cathepsin S (CatS) being the principle enzyme in B cells and dendritic cells responsible for the final cleavage step: the conversion of a 10-kDa Ii fragment (Lip10) into the class II-associated invariant chain peptide (CLIP).[1][2]
Inhibition of Cathepsin S prevents the degradation of Lip10, leading to its intracellular accumulation.[2][3] This accumulation serves as a direct and measurable pharmacodynamic biomarker for target engagement. RO5461111 is a potent and selective inhibitor of Cathepsin S.[4][5][6] This document provides a detailed protocol for performing a Western blot to detect and quantify the accumulation of Lip10 in a B cell line following treatment with this compound.
Signaling Pathway: MHC Class II Antigen Presentation and Cathepsin S Inhibition
The following diagram illustrates the proteolytic cascade of the invariant chain and the mechanism of action for this compound. Inhibition of Cathepsin S by this compound disrupts the pathway, leading to the accumulation of the Lip10 fragment.
Caption: Cathepsin S inhibition by this compound blocks Lip10 cleavage, causing its accumulation.
Experimental Protocol
This protocol details the steps for treating a human B cell line (e.g., RAJI) with this compound and subsequently detecting Lip10 accumulation by Western blot.
I. Materials and Reagents
-
Cell Line: RAJI human B cell line (ATCC® CCL-86™)
-
Compound: this compound (dissolved in DMSO to create a 10 mM stock solution)
-
Culture Medium: RPMI-1640, 10% Fetal Bovine Serum (FBS), 1% Penicillin-Streptomycin
-
Antibodies:
-
Primary Antibody: Rabbit anti-CD74 antibody (detects full-length Ii and Lip10 fragment)
-
Loading Control: Mouse anti-GAPDH or Rabbit anti-COX IV antibody
-
Secondary Antibody: HRP-conjugated Goat anti-Rabbit IgG, HRP-conjugated Goat anti-Mouse IgG
-
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS)
-
RIPA Lysis and Extraction Buffer with Protease Inhibitor Cocktail
-
BCA Protein Assay Kit
-
4x Laemmli Sample Buffer
-
Tris-Glycine SDS-PAGE Gels (e.g., 4-20% gradient)
-
SDS-PAGE Running Buffer
-
PVDF or Nitrocellulose Membranes
-
Transfer Buffer
-
Blocking Buffer: 5% non-fat dry milk or BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)
-
Wash Buffer: TBST
-
-
Equipment:
-
Cell culture incubator (37°C, 5% CO2)
-
Centrifuge
-
SDS-PAGE and Western blot apparatus
-
Chemiluminescence imaging system
-
II. Experimental Workflow
Caption: Key steps for the Western blot detection of Lip10 accumulation.
III. Step-by-Step Methodology
-
Cell Culture and Treatment:
-
Culture RAJI cells in complete RPMI-1640 medium to a density of approximately 1 x 10⁶ cells/mL.
-
Seed cells into a multi-well plate.
-
Prepare serial dilutions of this compound in culture medium. A suggested concentration range is 1 nM to 10 µM. Include a DMSO-only vehicle control.
-
Add the diluted compound to the cells and incubate for 16-24 hours at 37°C, 5% CO2.[4]
-
-
Sample Preparation (Cell Lysis):
-
Harvest cells by transferring the cell suspension to a centrifuge tube.
-
Centrifuge at 500 x g for 5 minutes. Aspirate the supernatant.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in 100-200 µL of ice-cold RIPA buffer containing a protease inhibitor cocktail.
-
Incubate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (protein lysate) to a new pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA Protein Assay Kit according to the manufacturer's instructions.
-
-
SDS-PAGE:
-
Normalize all samples to the same protein concentration with RIPA buffer.
-
Add 4x Laemmli sample buffer to each lysate and boil at 95-100°C for 5 minutes.
-
Load 20-30 µg of protein per lane into a 4-20% Tris-Glycine gel.
-
Run the gel at 100-120V until the dye front reaches the bottom.
-
-
Western Blotting (Protein Transfer):
-
Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Confirm successful transfer by staining the membrane with Ponceau S.
-
-
Immunodetection:
-
Block the membrane with Blocking Buffer for 1 hour at room temperature.
-
Incubate the membrane with primary anti-CD74 antibody (diluted in Blocking Buffer) overnight at 4°C with gentle agitation.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody (diluted in Blocking Buffer) for 1 hour at room temperature.
-
Wash the membrane 3 times for 10 minutes each with TBST.
-
Repeat the immunodetection process for the loading control (e.g., GAPDH) on the same membrane after stripping or on a separate blot.
-
-
Signal Detection and Analysis:
-
Prepare the chemiluminescent substrate according to the manufacturer's protocol and apply it to the membrane.
-
Capture the chemiluminescent signal using a digital imaging system.
-
Quantify the band intensities for Lip10 (at ~10 kDa) and the loading control using densitometry software (e.g., ImageJ).
-
Normalize the Lip10 band intensity to the corresponding loading control band intensity for each sample.
-
Data Presentation and Expected Results
Upon successful execution of the protocol, a dose-dependent accumulation of the ~10 kDa Lip10 fragment should be observed with increasing concentrations of this compound. The expression of the loading control protein should remain consistent across all lanes.
Table 1: Quantitative Analysis of Lip10 Accumulation
The following table presents representative data from a dose-response experiment.
| This compound Conc. | Lip10 Band Intensity (Arbitrary Units) | Loading Control (GAPDH) Intensity (A.U.) | Normalized Lip10 Accumulation (Lip10/GAPDH Ratio) |
| Vehicle (DMSO) | 1,500 | 50,000 | 0.03 |
| 1 nM | 3,250 | 51,000 | 0.06 |
| 10 nM | 12,000 | 49,500 | 0.24 |
| 100 nM | 45,000 | 50,500 | 0.89 |
| 1 µM | 78,000 | 49,000 | 1.59 |
| 10 µM | 82,000 | 50,000 | 1.64 |
Note: Data are for illustrative purposes only. Actual results may vary based on experimental conditions.
The results can be plotted to determine an EC₅₀ value, representing the concentration of this compound that produces 50% of the maximal Lip10 accumulation. This provides a quantitative measure of the compound's cellular potency. A similar approach was used to determine EC50 values for the related CatS inhibitor RO5459072.[3] In vivo studies with this compound have confirmed robust Lip10 accumulation in the spleen of treated mice, validating its bioactivity.[7][8]
References
- 1. Reactome | Generation of CLIP from lip10 [reactome.org]
- 2. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]
- 3. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for Analyzing CD4+ and CD8+ T cells using RO5461111 in Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5461111 is a highly specific and potent orally active antagonist of Cathepsin S (CTSS), a cysteine protease predominantly expressed in antigen-presenting cells (APCs)[1]. Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step for the loading of antigenic peptides[2][3][4]. By inhibiting Cathepsin S, this compound effectively disrupts MHC class II antigen presentation, leading to a downstream suppression of CD4+ T cell activation[4][5]. This makes this compound a valuable tool for studying the roles of CD4+ T cells in various immunological processes and a potential therapeutic agent for autoimmune diseases.[4] Flow cytometry is a powerful and indispensable technique for the detailed analysis of T cell subsets, allowing for the simultaneous measurement of multiple parameters, including cell surface markers, intracellular proteins, and proliferation rates[1][6][7].
These application notes provide detailed protocols for utilizing this compound in conjunction with flow cytometry to analyze its effects on CD4+ and CD8+ T cell populations.
Data Presentation: Effects of Cathepsin S Inhibition on T Cell Populations
Table 1: Illustrative Effect of a Cathepsin S Inhibitor on MHC Class II Surface Expression on B cells.
Data based on the effects of a similar Cathepsin S inhibitor, RO5459072, as a proxy for the expected effect of this compound.
| Treatment Group | Dose | Change in MHC Class II Surface Expression | Key Findings | Reference |
| Healthy Human Volunteers | 100 mg | Up to 44% reduction | Dose-dependent inhibition of MHCII maturation. | [8] |
| Healthy Human Volunteers | 300 mg | Up to 44% reduction | Target engagement confirmed in vivo. | [8] |
| Healthy Human Volunteers | 600 mg | Up to 44% reduction | Demonstrates pharmacologic inhibition. | [8] |
Table 2: Illustrative Effect of a Cathepsin S Inhibitor on T Cell Proliferation.
Data based on a study investigating the effects of a Cathepsin S inhibitor on T cells co-cultured with regulatory T cells (Tregs).
| Cell Type | Treatment Condition | Outcome | Key Findings | Reference |
| CD4+ T cells | Co-culture with inhibitor-treated Tregs | Lower proliferation | CatS inhibition in Tregs may reduce overall T-cell immunity under normal conditions. | [9] |
| CD8+ T cells | Co-culture with inhibitor-treated Tregs | Lower proliferation | CatS inhibition in Tregs may reduce overall T-cell immunity under normal conditions. | [9] |
| CD8+ T cells | Co-culture with inhibitor-treated Tregs + cancer cell-conditioned media | Increased proliferation | In the presence of cancer cells, CatS inhibition in Tregs may enhance CD8+ T-cell immunity. | [9] |
Experimental Protocols
Protocol 1: In Vitro Treatment of Human Peripheral Blood Mononuclear Cells (PBMCs) with this compound and Analysis of T Cell Activation Markers by Flow Cytometry
Objective: To assess the effect of this compound on the activation of CD4+ and CD8+ T cells in vitro.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin
-
This compound (prepare stock solution in DMSO)
-
T cell activation stimuli (e.g., anti-CD3/CD28 beads or PHA)
-
Phosphate Buffered Saline (PBS)
-
FACS Buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies:
-
Anti-Human CD3
-
Anti-Human CD4
-
Anti-Human CD8
-
Anti-Human CD69 (early activation marker)
-
Anti-Human CD25 (activation marker)
-
-
Viability dye (e.g., 7-AAD or Live/Dead stain)
-
Flow cytometer
Procedure:
-
PBMC Isolation: Isolate PBMCs from healthy donor blood using Ficoll-Paque density gradient centrifugation.
-
Cell Culture and Treatment:
-
Resuspend PBMCs in complete RPMI-1640 medium at a concentration of 1 x 10^6 cells/mL.
-
Plate 1 mL of cell suspension per well in a 24-well plate.
-
Add this compound at desired final concentrations (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM). Include a DMSO vehicle control.
-
Pre-incubate cells with this compound for 1-2 hours at 37°C, 5% CO2.
-
Add T cell activation stimuli to the wells.
-
Incubate for 24-72 hours at 37°C, 5% CO2.
-
-
Cell Staining:
-
Harvest cells and wash with PBS.
-
Stain with a viability dye according to the manufacturer's protocol.
-
Wash cells with FACS buffer.
-
Resuspend cells in 100 µL of FACS buffer and add the antibody cocktail (anti-CD3, -CD4, -CD8, -CD69, -CD25).
-
Incubate for 30 minutes at 4°C in the dark.
-
Wash cells twice with FACS buffer.
-
Resuspend cells in 300-500 µL of FACS buffer.
-
-
Data Acquisition and Analysis:
-
Acquire samples on a flow cytometer.
-
Gate on live, single lymphocytes based on forward and side scatter.
-
Identify CD3+ T cells.
-
Within the CD3+ population, gate on CD4+ and CD8+ T cells.
-
Analyze the expression of CD69 and CD25 on both CD4+ and CD8+ T cell populations for each treatment condition.
-
Protocol 2: T Cell Proliferation Assay using a Cell Proliferation Dye
Objective: To quantify the effect of this compound on T cell proliferation.
Materials:
-
Same as Protocol 1, with the addition of a cell proliferation dye (e.g., CFSE or CellTrace™ Violet).
Procedure:
-
PBMC Labeling:
-
Wash isolated PBMCs with PBS.
-
Resuspend cells in pre-warmed PBS at 1-10 x 10^6 cells/mL.
-
Add the cell proliferation dye at the recommended concentration and incubate for 10-20 minutes at 37°C, protected from light.
-
Quench the staining reaction by adding 5 volumes of cold complete medium and incubate for 5 minutes on ice.
-
Wash cells three times with complete medium.
-
-
Cell Culture and Treatment:
-
Proceed with cell plating, this compound treatment, and stimulation as described in Protocol 1.
-
Incubate for 4-6 days to allow for cell division.
-
-
Cell Staining and Analysis:
-
Harvest and stain cells with antibodies for CD3, CD4, and CD8 as described in Protocol 1.
-
Acquire samples on a flow cytometer.
-
Analyze the dye dilution profiles within the CD4+ and CD8+ T cell gates. Proliferating cells will show a stepwise reduction in fluorescence intensity.
-
Visualizations
Diagram 1: Simplified Signaling Pathway of MHC Class II Antigen Presentation and the Role of Cathepsin S
Caption: MHC Class II antigen presentation pathway and the inhibitory action of this compound.
Diagram 2: Experimental Workflow for Flow Cytometry Analysis
Caption: Experimental workflow for analyzing T cells treated with this compound by flow cytometry.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Cathepsin S Regulates Antigen Processing and T Cell Activity in Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. CD4+ T Cell Differentiation and Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Cathepsin S inhibition changes regulatory T-cell activity in regulating bladder cancer and immune cell proliferation and apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Immunohistochemistry Staining for Cathepsin S in Tissues Treated with RO5461111
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cathepsin S (CTSS) is a lysosomal cysteine protease that plays a pivotal role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). This process is essential for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T cells, a critical step in initiating adaptive immune responses.[1][2] Dysregulation of Cathepsin S activity is implicated in the pathophysiology of various autoimmune diseases, including systemic lupus erythematosus (SLE) and Sjögren's syndrome.[1][3]
RO5461111 is a potent, selective, and orally available inhibitor of Cathepsin S, with IC50 values of 0.4 nM for human and 0.5 nM for murine Cathepsin S.[4][5] By competitively inhibiting Cathepsin S, this compound effectively suppresses T cell and B cell activation, leading to a reduction in autoimmune responses.[4][5] Studies in animal models of autoimmune diseases have demonstrated that treatment with this compound can ameliorate disease symptoms, such as reducing lymphocytic infiltration in glands and suppressing autoantibody production.[1][6][7]
Immunohistochemistry (IHC) is a valuable technique to visualize the in-situ expression and localization of Cathepsin S within tissues. This allows for the assessment of the impact of inhibitors like this compound on the tissue microenvironment, particularly on the presence and distribution of Cathepsin S-expressing cells, which are primarily APCs such as macrophages, dendritic cells, and B cells. These application notes provide a detailed protocol for IHC staining of Cathepsin S in formalin-fixed, paraffin-embedded (FFPE) tissues, with special considerations for tissues from subjects treated with this compound.
Data Presentation
The following table summarizes representative quantitative data from histological analysis of tissues from an autoimmune mouse model treated with this compound. This data is illustrative and based on findings reported in preclinical studies, demonstrating the potential effects of this compound on tissue inflammation and the presence of Cathepsin S-positive cells.
Table 1: Representative Histological Analysis of Tissues from an Autoimmune Mouse Model Treated with this compound
| Parameter | Vehicle Control Group | This compound-Treated Group | P-value |
| Inflammatory Score (Arbitrary Units) | |||
| Lacrimal Gland | 3.5 ± 0.5 | 1.5 ± 0.3 | <0.01 |
| Kidney (Glomeruli) | 2.8 ± 0.4 | 1.2 ± 0.2 | <0.01 |
| Lung (Perivascular) | 3.1 ± 0.6 | 1.4 ± 0.4 | <0.05 |
| Cathepsin S Positive Cells (%) | |||
| Lacrimal Gland | 45 ± 8 | 20 ± 5 | <0.01 |
| Kidney (Interstitial) | 35 ± 6 | 15 ± 4 | <0.01 |
| Spleen (Germinal Centers) | 60 ± 10 | 25 ± 7 | <0.001 |
| Mac-2+ Macrophages (cells/mm²) | |||
| Lung | 150 ± 25 | 70 ± 15 | <0.01 |
Note: The data presented in this table is hypothetical and for illustrative purposes. It is based on the expected outcomes of this compound treatment as suggested by preclinical research findings.
Experimental Protocols
Immunohistochemistry Protocol for Cathepsin S in FFPE Tissues
This protocol provides a general guideline for the immunohistochemical staining of Cathepsin S. Optimization of incubation times, antibody concentrations, and antigen retrieval methods may be necessary for specific tissue types and antibodies.
Materials:
-
Formalin-fixed, paraffin-embedded (FFPE) tissue sections (4-5 µm) on charged slides
-
Xylene
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer (e.g., Citrate Buffer, pH 6.0 or Tris-EDTA, pH 9.0)
-
Hydrogen Peroxide (3%)
-
Blocking Buffer (e.g., 5% normal goat serum in PBS)
-
Primary antibody against Cathepsin S (anti-CTSS)
-
Biotinylated secondary antibody
-
Streptavidin-HRP conjugate
-
DAB (3,3'-Diaminobenzidine) substrate kit
-
Hematoxylin counterstain
-
Mounting medium
-
Coplin jars
-
Humidified chamber
-
Light microscope
Procedure:
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene for 2 x 5 minutes.
-
Immerse slides in 100% ethanol for 2 x 3 minutes.
-
Immerse slides in 95% ethanol for 2 x 3 minutes.
-
Immerse slides in 70% ethanol for 2 x 3 minutes.
-
Rinse slides in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat antigen retrieval buffer to 95-100°C in a water bath or steamer.
-
Immerse slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides with deionized water.
-
-
Peroxidase Blocking:
-
Incubate slides in 3% hydrogen peroxide for 10-15 minutes to quench endogenous peroxidase activity.
-
Rinse slides with PBS (Phosphate Buffered Saline) for 2 x 5 minutes.
-
-
Blocking:
-
Incubate slides with Blocking Buffer for 30-60 minutes at room temperature in a humidified chamber to block non-specific antibody binding.
-
-
Primary Antibody Incubation:
-
Dilute the primary anti-Cathepsin S antibody to its optimal concentration in blocking buffer.
-
Incubate slides with the diluted primary antibody overnight at 4°C in a humidified chamber.
-
-
Secondary Antibody Incubation:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with the biotinylated secondary antibody for 30-60 minutes at room temperature.
-
-
Detection:
-
Rinse slides with PBS for 3 x 5 minutes.
-
Incubate slides with streptavidin-HRP conjugate for 30 minutes at room temperature.
-
Rinse slides with PBS for 3 x 5 minutes.
-
-
Chromogen Development:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate slides with the DAB solution until the desired brown color intensity is reached (typically 1-10 minutes). Monitor under a microscope.
-
Wash slides with deionized water to stop the reaction.
-
-
Counterstaining:
-
Counterstain slides with hematoxylin for 1-2 minutes.
-
"Blue" the slides in running tap water or a bluing reagent.
-
-
Dehydration and Mounting:
-
Dehydrate slides through graded ethanol solutions (70%, 95%, 100%).
-
Clear slides in xylene.
-
Mount coverslips using a permanent mounting medium.
-
Considerations for Tissues Treated with this compound:
-
Controls: It is crucial to include proper controls:
-
Positive Control: A tissue known to express high levels of Cathepsin S (e.g., spleen, lymph node).
-
Negative Control: A tissue section incubated with isotype control antibody instead of the primary antibody to assess non-specific binding of the secondary antibody.
-
Vehicle Control: Tissues from animals treated with the vehicle solution to compare with the this compound-treated group.
-
-
Interpretation of Staining: this compound is an inhibitor of Cathepsin S activity, and it is not expected to directly alter the protein expression level in the short term. However, long-term treatment may lead to a reduction in the number of Cathepsin S-expressing inflammatory cells in the tissue due to the amelioration of the autoimmune response. Therefore, the analysis should focus on both the staining intensity in individual cells and the overall number and distribution of positive cells.
Visualization of Pathways and Workflows
Caption: Cathepsin S signaling pathway in antigen presentation and its inhibition by this compound.
Caption: Experimental workflow for immunohistochemistry staining of Cathepsin S.
References
- 1. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cathepsin S Inhibition Suppresses Experimental Systemic Lupus Erythematosus-Associated Pulmonary Arterial Remodeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | TargetMol [targetmol.com]
- 6. iovs.arvojournals.org [iovs.arvojournals.org]
- 7. Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease–Like Lacrimal Gland Pathology - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Measuring IL-6 and TNF-α Levels Post-RO5461111 Administration
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for the quantitative measurement of Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α) in plasma or serum samples following the administration of RO5461111, a potent and selective Cathepsin S (CatS) inhibitor.[1][2] This protocol is designed for use in preclinical research settings to assess the immunomodulatory effects of this compound.
Introduction
This compound is an orally active antagonist of Cathepsin S, a lysosomal cysteine protease involved in inflammatory and immunological processes.[1][3][4] Cathepsin S plays a crucial role in the maturation of Major Histocompatibility Complex class II (MHC-II) in antigen-presenting cells, which is essential for activating adaptive immunity.[3] By inhibiting Cathepsin S, this compound can effectively suppress the activation of T cells and B cells, leading to a reduction in pro-inflammatory cytokine production.[1] IL-6 and TNF-α are key pro-inflammatory cytokines implicated in a variety of inflammatory and autoimmune diseases.[5][6] Monitoring the levels of these cytokines after treatment with this compound is critical for evaluating its therapeutic potential. One study has shown that this compound reduces plasma levels of TNF-α.[1]
The Enzyme-Linked Immunosorbent Assay (ELISA) is a highly sensitive and specific method for quantifying cytokine levels in biological samples.[7] This document outlines a detailed sandwich ELISA protocol for the measurement of IL-6 and TNF-α.
Data Presentation
The following table is a template for summarizing quantitative data obtained from the ELISA experiments.
| Treatment Group | This compound Dose | IL-6 Concentration (pg/mL) | TNF-α Concentration (pg/mL) |
| Vehicle Control | 0 mg/kg | ||
| This compound | X mg/kg | ||
| This compound | Y mg/kg | ||
| This compound | Z mg/kg | ||
| Positive Control | e.g., LPS |
Experimental Protocols
Sample Collection and Preparation
Proper sample collection and handling are crucial for accurate cytokine measurements.[8]
-
Sample Type: Serum or plasma can be used. For plasma, use EDTA, heparin, or citrate as an anticoagulant.[8][9]
-
Blood Collection: Collect blood samples and process them promptly. For plasma, centrifuge at approximately 1000 x g for 15 minutes within 30 minutes of collection.[9][10] For serum, allow the blood to clot for 30 minutes before centrifugation for 15 minutes at 1000 x g.[9]
-
Aliquoting and Storage: Aliquot the separated plasma or serum into cryovials to avoid repeated freeze-thaw cycles, which can degrade cytokines.[8] Store samples at -80°C until analysis.[8][9]
ELISA Protocol for IL-6 and TNF-α
This protocol is a general guideline for a sandwich ELISA. It is recommended to use commercially available ELISA kits for IL-6 and TNF-α and to follow the manufacturer's specific instructions.[11]
Materials:
-
ELISA plates pre-coated with capture antibody specific for human/murine IL-6 or TNF-α
-
Recombinant IL-6 and TNF-α standards
-
Biotinylated detection antibody specific for IL-6 or TNF-α
-
Streptavidin-Horseradish Peroxidase (HRP) conjugate
-
TMB (3,3’,5,5’-tetramethylbenzidine) substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Assay diluent (e.g., PBS with 1% BSA)
-
Microplate reader capable of measuring absorbance at 450 nm
Procedure:
-
Reagent Preparation: Prepare all reagents, including standards, samples, and buffers, according to the kit manufacturer's instructions. Bring all reagents to room temperature before use.[12]
-
Standard Curve Preparation:
-
Reconstitute the lyophilized cytokine standard to create a stock solution.[13][14]
-
Perform serial dilutions of the stock solution to create a standard curve. A typical range for IL-6 and TNF-α is 0 to 1000 pg/ml or higher, depending on the expected sample concentrations.[11] Run standards in duplicate or triplicate for accuracy.[11]
-
-
Assay Procedure:
-
Add 100 µL of standards, controls, and samples in duplicate to the appropriate wells of the pre-coated microplate.[12]
-
Cover the plate and incubate for 1-2 hours at room temperature or as specified by the kit protocol.[12][15]
-
Aspirate the liquid from each well and wash the plate 3-5 times with wash buffer.[12][15] Ensure complete removal of liquid after the final wash by inverting the plate and blotting it on a clean paper towel.[15]
-
Add 100 µL of the diluted biotinylated detection antibody to each well.[12][16]
-
Cover the plate and incubate for 1 hour at room temperature.[12][16]
-
Repeat the wash step as described above.
-
Add 100 µL of Streptavidin-HRP conjugate to each well.
-
Cover the plate and incubate for 30-60 minutes at room temperature.[12]
-
Repeat the wash step as described above.
-
Add 100 µL of TMB substrate solution to each well and incubate in the dark for 15-30 minutes at room temperature.[12] Color will develop in proportion to the amount of cytokine present.
-
Add 50-100 µL of stop solution to each well. The color will change from blue to yellow.[12]
-
Measure the absorbance of each well at 450 nm using a microplate reader.[12]
-
Data Analysis
-
Calculate Mean Absorbance: Calculate the average absorbance for each set of duplicate or triplicate standards, controls, and samples.
-
Generate Standard Curve: Plot the mean absorbance for each standard concentration on the y-axis against the corresponding concentration on the x-axis. A four-parameter logistic (4-PL) curve fit is often recommended.[12]
-
Determine Sample Concentrations: Interpolate the mean absorbance values of the samples from the standard curve to determine the concentration of IL-6 or TNF-α in each sample.
-
Statistical Analysis: Perform appropriate statistical analysis to compare cytokine levels between different treatment groups.
Visualizations
Caption: Experimental workflow for measuring IL-6 and TNF-α.
Caption: Simplified signaling pathway of this compound action.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Local and systemic effects of interleukin-6 (IL-6) in inflammation and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. TNF-α Affects Signature Cytokines of Th1 and Th17 T Cell Subsets through Differential Actions on TNFR1 and TNFR2 [mdpi.com]
- 7. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. sanguinebio.com [sanguinebio.com]
- 9. Sample Collection & Storage | Cytokine Reference Laboratory [cytokinelab.umn.edu]
- 10. cohesionbio.com [cohesionbio.com]
- 11. Guidelines for Preparing ELISA Standards - Nordic Biosite [nordicbiosite.com]
- 12. bmgrp.com [bmgrp.com]
- 13. GUIDELINES FOR PREPARING ELISA STANDARDS – ELISA Tests [elisatests.in]
- 14. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human TNF-α in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Cytokine Elisa [bdbiosciences.com]
Application Notes and Protocols for RO5461111 Administration by Oral Gavage in Preclinical Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
RO5461111 is a potent and highly specific, orally active antagonist of Cathepsin S (CatS), a lysosomal cysteine protease.[1] With IC50 values of 0.4 nM for human Cathepsin S and 0.5 nM for the murine enzyme, this compound has been identified as a valuable tool for preclinical research in autoimmune diseases.[1] By inhibiting Cathepsin S, this compound effectively disrupts the activation of antigen-specific T cells and B cells, key drivers in the pathogenesis of various autoimmune disorders.[1] Preclinical studies have demonstrated its potential in models of pulmonary inflammation and lupus nephritis.[1] These application notes provide detailed protocols for the oral gavage administration of this compound in mice, guidance on formulation, and a summary of available preclinical data to support study design and execution.
Data Presentation
In Vivo Efficacy Data
Quantitative data from preclinical studies on the oral administration of this compound is summarized below. These studies highlight its efficacy in modulating immune responses in relevant mouse models.
| Animal Model | Dosing Regimen | Duration | Key Findings | Reference |
| MRL-Fas(lpr) mice (model for lupus) | 30 mg/kg, p.o. | 8 weeks | Disrupted germinal centers, reduced hypergammaglobulinemia and lupus autoantibody production, reduced lung inflammation, and improved lupus nephritis. | [1] |
| BALB/c mice | 0.1-100 mg/kg, p.o. | Single dose | Suppressed T cell priming and anti-sheep IgG upon vaccination with sheep IgG. |
Pharmacokinetic Data
As of the latest available information, detailed pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, oral bioavailability) for this compound following oral administration in preclinical models have not been made publicly available. Researchers are advised to conduct their own pharmacokinetic studies to determine the absorption, distribution, metabolism, and excretion (ADME) profile of this compound in their specific animal model and experimental conditions.
Signaling Pathway
The mechanism of action of this compound involves the direct inhibition of Cathepsin S, which plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs). By inhibiting this process, this compound prevents the loading of antigenic peptides onto MHC class II molecules, thereby suppressing the activation of CD4+ T cells and subsequent B cell activation.
References
Application Notes and Protocols for Dendroitic Cell Maturation Assay Using RO5461111
For Researchers, Scientists, and Drug Development Professionals
Introduction
Dendritic cells (DCs) are potent antigen-presenting cells (APCs) that play a pivotal role in initiating and shaping adaptive immune responses. The maturation of DCs is a critical process characterized by the upregulation of co-stimulatory molecules, enhanced antigen presentation, and cytokine production, which are essential for the activation of naive T cells. RO5461111 is a highly specific and orally active antagonist of Cathepsin S (CatS) with IC50 values of 0.4 nM for human CatS and 0.5 nM for murine CatS.[1][2] Cathepsin S is a cysteine protease that plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules within endosomal compartments of APCs.[3][4][5][6] The degradation of the invariant chain is a prerequisite for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation on the cell surface to CD4+ T cells.[3][4][7] By inhibiting Cathepsin S, this compound is expected to modulate DC maturation and function, specifically by interfering with antigen presentation. These application notes provide a detailed protocol for assessing the effect of this compound on dendritic cell maturation.
Principle of the Assay
This protocol describes the in vitro generation of human monocyte-derived dendritic cells (mo-DCs) and the subsequent assessment of their maturation status following treatment with this compound. The assay evaluates the impact of Cathepsin S inhibition on the expression of key DC maturation markers and the cells' ability to present antigens. Immature mo-DCs will be generated from peripheral blood mononuclear cells (PBMCs) and treated with a standard maturation stimulus (e.g., a cytokine cocktail or a TLR agonist) in the presence or absence of this compound. The maturation state of the DCs will be evaluated by flow cytometry for the expression of surface markers such as CD80, CD86, CD83, and HLA-DR. Additionally, the functional consequence of Cathepsin S inhibition on antigen presentation can be assessed through a mixed lymphocyte reaction (MLR) or by measuring the presentation of a specific antigen.
Signaling Pathway of Cathepsin S in MHC Class II Antigen Presentation and its Inhibition by this compound
Caption: MHC Class II antigen presentation pathway and the inhibitory action of this compound.
Experimental Workflow for Dendritic Cell Maturation Assay
Caption: Workflow for assessing the effect of this compound on DC maturation.
Experimental Protocols
Protocol 1: Generation of Human Monocyte-Derived Dendritic Cells (mo-DCs)
Materials:
-
Human peripheral blood mononuclear cells (PBMCs) or buffy coats
-
Ficoll-Paque PLUS (or equivalent)
-
RosetteSep™ Human Monocyte Enrichment Cocktail (or equivalent magnetic beads for CD14+ selection)
-
RPMI 1640 medium
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution
-
L-Glutamine
-
Recombinant Human GM-CSF
-
Recombinant Human IL-4
-
6-well tissue culture plates
Procedure:
-
Isolate PBMCs: Isolate PBMCs from buffy coats by Ficoll-Paque density gradient centrifugation.
-
Enrich Monocytes: Enrich for monocytes from the PBMC population using CD14+ magnetic selection or by plastic adherence. For plastic adherence, plate PBMCs in a T-75 flask for 2 hours at 37°C, then wash away non-adherent cells.
-
Differentiate Monocytes into Immature DCs (iDCs): Culture the enriched monocytes in complete RPMI 1640 medium (supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 2 mM L-Glutamine) containing 50 ng/mL of recombinant human GM-CSF and 50 ng/mL of recombinant human IL-4.
-
Culture for 5-7 days: Incubate the cells at 37°C in a 5% CO2 incubator. Add fresh media with cytokines on day 3.
-
Confirm iDC Phenotype: On day 5 or 7, iDCs should exhibit a characteristic morphology (larger, irregular shape with small dendrites) and can be confirmed by flow cytometry (CD14-low, CD11c+, HLA-DR-intermediate).
Protocol 2: Dendritic Cell Maturation Assay with this compound
Materials:
-
Immature mo-DCs (from Protocol 1)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Maturation stimulus: Lipopolysaccharide (LPS) at 100 ng/mL or a cytokine cocktail (e.g., 10 ng/mL TNF-α, 10 ng/mL IL-1β, 1000 U/mL IFN-γ)
-
24-well tissue culture plates
-
Phosphate-Buffered Saline (PBS)
-
FACS buffer (PBS with 2% FBS and 0.05% sodium azide)
-
Fluorochrome-conjugated antibodies: anti-CD11c, anti-HLA-DR, anti-CD80, anti-CD86, anti-CD83, and corresponding isotype controls.
-
7-AAD or other viability dye
Procedure:
-
Plate iDCs: Harvest the iDCs and plate them in a 24-well plate at a density of 0.5 x 10^6 cells/mL in fresh complete RPMI 1640 medium.
-
Treat with this compound and Maturation Stimulus: Add this compound at various concentrations (e.g., 0.1, 1, 10, 100 nM) to the designated wells. An equivalent volume of the solvent (e.g., DMSO) should be added to the control wells.
-
Add Maturation Stimulus: Immediately after adding this compound, add the maturation stimulus (e.g., LPS) to the appropriate wells. Set up the following experimental groups:
-
Media alone (immature DC control)
-
Maturation stimulus alone (mature DC control)
-
Maturation stimulus + varying concentrations of this compound
-
This compound alone (to assess direct effects on iDCs)
-
-
Incubate: Incubate the plates for 24-48 hours at 37°C in a 5% CO2 incubator.
-
Harvest Cells and Supernatants: After incubation, carefully collect the culture supernatants and store at -80°C for cytokine analysis. Harvest the cells by gentle pipetting.
-
Stain for Flow Cytometry:
-
Wash the cells with cold PBS.
-
Resuspend the cells in FACS buffer.
-
Add the fluorochrome-conjugated antibodies and a viability dye.
-
Incubate for 30 minutes on ice in the dark.
-
Wash the cells twice with FACS buffer.
-
Resuspend the cells in FACS buffer for analysis.
-
-
Flow Cytometry Analysis: Acquire the samples on a flow cytometer. Gate on viable, single CD11c+ cells and analyze the expression levels (Mean Fluorescence Intensity, MFI) and percentage of positive cells for HLA-DR, CD80, CD86, and CD83.
Protocol 3: Cytokine Analysis
Materials:
-
Collected culture supernatants
-
ELISA kits for human IL-12p70, IL-10, and TNF-α
Procedure:
-
Thaw the collected supernatants on ice.
-
Perform ELISAs for IL-12p70, IL-10, and TNF-α according to the manufacturer's instructions.
-
Measure the absorbance using a microplate reader and calculate the cytokine concentrations based on the standard curve.
Data Presentation
Table 1: Effect of this compound on the Expression of Dendritic Cell Maturation Markers
| Treatment Group | % CD80+ Cells | MFI of CD80 | % CD86+ Cells | MFI of CD86 | % CD83+ Cells | MFI of CD83 | % HLA-DR+ Cells | MFI of HLA-DR |
| Immature DCs (Media) | ||||||||
| Mature DCs (LPS) | ||||||||
| LPS + this compound (0.1 nM) | ||||||||
| LPS + this compound (1 nM) | ||||||||
| LPS + this compound (10 nM) | ||||||||
| LPS + this compound (100 nM) | ||||||||
| This compound (100 nM) alone |
MFI: Mean Fluorescence Intensity
Table 2: Effect of this compound on Cytokine Production by Dendritic Cells
| Treatment Group | IL-12p70 (pg/mL) | IL-10 (pg/mL) | TNF-α (pg/mL) |
| Immature DCs (Media) | |||
| Mature DCs (LPS) | |||
| LPS + this compound (0.1 nM) | |||
| LPS + this compound (1 nM) | |||
| LPS + this compound (10 nM) | |||
| LPS + this compound (100 nM) | |||
| This compound (100 nM) alone |
Expected Outcomes
-
Surface Marker Expression: Treatment with a maturation stimulus (e.g., LPS) is expected to significantly upregulate the expression of CD80, CD86, CD83, and HLA-DR on dendritic cells. The addition of this compound is hypothesized to have a minimal effect on the upregulation of co-stimulatory molecules (CD80, CD86) and the maturation marker CD83, as Cathepsin S is primarily involved in the antigen presentation pathway. However, there might be an impact on the surface expression of HLA-DR, potentially leading to a decrease in its MFI due to the impaired processing of the invariant chain and subsequent transport of MHC class II molecules to the cell surface.[3][5]
-
Cytokine Production: The effect of this compound on cytokine production will need to be empirically determined. As Cathepsin S inhibition primarily affects the MHC class II pathway, significant alterations in the production of pro-inflammatory cytokines like IL-12 and TNF-α, or the anti-inflammatory cytokine IL-10, may not be the primary outcome. However, downstream effects of altered T-cell interaction could indirectly influence cytokine profiles in a co-culture system.
-
Functional Assays: In a mixed lymphocyte reaction (MLR), DCs treated with this compound are expected to show a reduced capacity to stimulate the proliferation of allogeneic T-cells. This is due to the impaired presentation of processed self-peptides on MHC class II molecules. Similarly, in an antigen-specific T-cell proliferation assay, this compound-treated DCs pulsed with a specific antigen should exhibit a diminished ability to activate antigen-specific CD4+ T-cells. This is a direct consequence of the inhibition of Cathepsin S, which is essential for the processing and presentation of exogenous antigens.[4][7][8]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cathepsin S controls the trafficking and maturation of MHC class II molecules in dendritic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Essential role for cathepsin S in MHC class II-associated invariant chain processing and peptide loading - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. JCI - Cathepsin S activity regulates antigen presentation and immunity. [jci.org]
- 8. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing RO5461111 Concentration for In Vitro Cell Culture Experiments
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing RO5461111, a potent and highly specific Cathepsin S (CatS) inhibitor, in in vitro cell culture experiments. This guide offers troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered during experimental setup and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly specific, orally active antagonist of Cathepsin S.[1] It functions by inhibiting the enzymatic activity of CatS, a cysteine protease crucial for the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[2] By blocking this key step, this compound effectively hinders the presentation of antigens to CD4+ T cells, thereby suppressing the activation of T cells and B cells.[1]
Q2: What is the typical effective concentration range for this compound in cell culture?
A2: this compound is a potent inhibitor with IC50 values in the sub-nanomolar range (0.4 nM for human CatS and 0.5 nM for murine CatS).[1][3] However, the optimal concentration for a specific cell-based assay will depend on various factors, including the cell type, cell density, and the specific experimental endpoint. It is recommended to perform a dose-response experiment to determine the optimal concentration for your particular setup. A starting point for such an experiment could range from low nanomolar to micromolar concentrations.
Q3: How should I prepare and store this compound for in vitro experiments?
A3: this compound is typically supplied as a solid. For in vitro experiments, it is advisable to prepare a high-concentration stock solution in a suitable solvent like dimethyl sulfoxide (DMSO). Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or colder for long-term stability. When preparing working solutions, dilute the stock in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture is non-toxic to your cells, typically below 0.5%.
Q4: What are the known off-target effects of Cathepsin S inhibitors?
A4: While this compound is reported to be highly specific for Cathepsin S, it is important to be aware of potential off-target effects, especially at higher concentrations. Some Cathepsin K inhibitors with basic properties have shown increased off-target activities against other cysteine cathepsins like Cathepsin B and L due to accumulation in lysosomes.[4][5] Although this compound's specificity is high, it is good practice to include appropriate controls to monitor for any unintended effects in your experiments.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent or no inhibition of Cathepsin S activity | Compound Degradation: this compound may be unstable in the culture medium over long incubation periods. | - Prepare fresh working solutions for each experiment. - Perform a time-course experiment to assess the stability of the compound in your specific culture conditions. |
| Incorrect Concentration: Errors in dilution or calculation of the working concentration. | - Double-check all calculations and dilutions. - Use a recently calibrated pipette. | |
| Low Cathepsin S expression in the cell line: The target cell line may not express sufficient levels of active Cathepsin S. | - Confirm Cathepsin S expression in your cell line using qPCR or Western blot. - Consider using a cell line known to have high Cathepsin S expression (e.g., RAJI, A20).[1] | |
| High Cell Viability/No Effect at Expected Concentrations | Cell Permeability Issues: The compound may not be efficiently entering the cells. | - Although this compound is orally active, suggesting good permeability, this can be cell-type dependent. - Consider using a cell permeabilization agent as a positive control in a separate experiment to confirm intracellular target engagement. |
| Suboptimal Assay Conditions: The assay conditions (e.g., pH, incubation time) may not be optimal for observing the inhibitory effect. | - Cathepsin S is active over a wide pH range, but ensure your assay buffer is within the optimal range (pH 5.5-7.5).[6] - Optimize the incubation time with the inhibitor. | |
| Unexpected Cytotoxicity | High Concentration of Inhibitor: The concentration of this compound used may be toxic to the cells. | - Perform a cytotoxicity assay (e.g., MTT or LDH assay) to determine the non-toxic concentration range for your specific cell line. - Use the lowest effective concentration determined from your dose-response curve. |
| Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. | - Ensure the final solvent concentration is below the toxic threshold for your cell line (typically <0.5% for DMSO). - Include a vehicle control (medium with the same concentration of solvent) in all experiments. | |
| Off-target Effects: At high concentrations, the inhibitor may be affecting other cellular targets. | - Lower the concentration of the inhibitor. - If possible, use a structurally different Cathepsin S inhibitor as a control to see if the cytotoxic effect is target-specific. |
Experimental Protocols
Protocol 1: Determination of Optimal this compound Concentration using a Dose-Response Cathepsin S Activity Assay
This protocol provides a method to determine the IC50 of this compound in your target cells by measuring the inhibition of Cathepsin S activity.
Materials:
-
This compound
-
Target cells (e.g., APCs like dendritic cells or B cells)
-
Cell lysis buffer
-
Cathepsin S fluorogenic substrate (e.g., Z-VVR-AFC)[7]
-
Cathepsin S assay buffer (e.g., 50 mM sodium acetate, pH 5.5, with DTT and EDTA)[2]
-
96-well black, clear-bottom plates
-
Fluorescence plate reader
Procedure:
-
Cell Culture and Treatment:
-
Plate your target cells at an appropriate density in a 96-well plate and culture overnight.
-
Prepare a serial dilution of this compound in cell culture medium. A suggested starting range is 0.01 nM to 10 µM.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium and add the prepared this compound dilutions to the cells.
-
Incubate for a predetermined time (e.g., 16 hours).[1]
-
-
Cell Lysis:
-
After incubation, wash the cells with PBS.
-
Lyse the cells using a suitable cell lysis buffer on ice.
-
Centrifuge the lysate to pellet cell debris and collect the supernatant.
-
-
Cathepsin S Activity Assay:
-
In a new 96-well black plate, add a consistent amount of cell lysate to each well.
-
Add the Cathepsin S assay buffer to each well.
-
Add the fluorogenic Cathepsin S substrate to each well to initiate the reaction.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.[7]
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence at the appropriate excitation and emission wavelengths for the substrate used (e.g., Ex/Em = 400/505 nm for AFC).
-
Calculate the percentage of Cathepsin S inhibition for each this compound concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the log of the inhibitor concentration and determine the IC50 value using a suitable software.
-
Protocol 2: Assessment of this compound Cytotoxicity using an MTT Assay
This protocol helps to determine the concentration range at which this compound is not toxic to the cells.
Materials:
-
This compound
-
Target cells
-
Complete cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a specialized reagent)
-
96-well clear plates
-
Absorbance plate reader
Procedure:
-
Cell Plating:
-
Seed your cells in a 96-well plate at a density that will ensure they are in the exponential growth phase at the end of the experiment.
-
Allow the cells to adhere and grow overnight.
-
-
Compound Treatment:
-
Prepare a serial dilution of this compound in complete culture medium. It is advisable to test a wide range of concentrations, including those significantly higher than the expected effective concentration.
-
Include a vehicle control (medium with DMSO) and a no-treatment control.
-
Remove the old medium and add the prepared this compound dilutions to the cells.
-
Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).
-
-
MTT Assay:
-
After the incubation period, add MTT solution to each well to a final concentration of approximately 0.5 mg/mL.[8]
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium containing MTT and add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Data Acquisition and Analysis:
-
Measure the absorbance at a wavelength of 570 nm.[9]
-
Calculate the cell viability as a percentage of the no-treatment control.
-
Plot the cell viability against the inhibitor concentration to determine the cytotoxic concentration 50 (CC50), if applicable.
-
Visualizing Key Processes
To aid in understanding the experimental workflows and the underlying biological pathway, the following diagrams are provided.
Caption: Experimental workflow for optimizing this compound concentration.
Caption: Cathepsin S signaling pathway in antigen presentation.
Caption: Troubleshooting logic for this compound experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Quantifying Cathepsin S Activity in Antigen Presenting Cells Using a Novel Specific Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound | TargetMol [targetmol.com]
- 4. researchgate.net [researchgate.net]
- 5. Cathepsin K inhibitors for osteoporosis and potential off-target effects - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bds.berkeley.edu [bds.berkeley.edu]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Troubleshooting unexpected results in RO5461111 experiments.
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing RO5461111, a potent and specific inhibitor of Cathepsin S (CatS).[1][2][3] This guide is intended for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is a highly specific, orally active antagonist of Cathepsin S (CatS).[1][2][3] Its primary mechanism of action is the inhibition of CatS, a cysteine protease involved in the processing of the invariant chain (Ii) in antigen-presenting cells (APCs).[4] By inhibiting CatS, this compound effectively hinders the activation of antigen-specific T cells and B cells.[1][2][3]
Q2: What are the reported IC50 values for this compound?
A2: this compound has been shown to have potent inhibitory activity with the following IC50 values:
Q3: In what types of in vivo models has this compound been effective?
A3: this compound has demonstrated efficacy in murine models of autoimmune diseases. For instance, in MRL-Fas(lpr) mice, a model for systemic lupus erythematosus (SLE), oral administration of this compound has been shown to disrupt germinal centers, reduce hypergammaglobulinemia, and decrease the production of lupus autoantibodies. It has also been shown to reduce lung inflammation and improve lupus nephritis in these models.
Q4: What is the expected outcome of successful Cathepsin S inhibition in vivo?
A4: Successful in vivo inhibition of CatS by this compound can be confirmed by observing the accumulation of the Ii fragment p10 in tissues such as the spleen. This accumulation is a direct consequence of inhibited Ii processing by CatS.
Troubleshooting Unexpected Results
In Vitro Enzyme Inhibition Assays
Issue: No or weak inhibition of Cathepsin S activity by this compound.
| Possible Cause | Recommended Solution |
| Incorrect Reagent Preparation or Handling | Verify the concentration and proper dilution of all reagents, including this compound, Cathepsin S enzyme, and the fluorogenic substrate. Ensure the assay buffer is at the optimal pH for CatS activity. |
| Inhibitor Solubility Issues | Ensure this compound is fully dissolved. If using a stock solution in an organic solvent like DMSO, ensure the final concentration in the assay does not exceed 1%, as higher concentrations can inhibit enzyme activity. Visually inspect for any precipitation.[5] |
| Enzyme Inactivity | Confirm the activity of the Cathepsin S enzyme using a known inhibitor as a positive control. Ensure the enzyme has been stored correctly and has not undergone multiple freeze-thaw cycles. |
| Substrate Degradation | Protect the fluorogenic substrate from light to prevent degradation. Prepare fresh substrate dilutions for each experiment. |
| Incorrect Plate Reader Settings | Verify the excitation and emission wavelengths on the fluorescence plate reader are correctly set for the specific fluorogenic substrate used in the assay. |
Cell-Based Assays (T cell and B cell activation/proliferation)
Issue: this compound does not inhibit T cell or B cell activation/proliferation.
| Possible Cause | Recommended Solution |
| Suboptimal Cell Health | Ensure cells are healthy and viable before starting the experiment. Use cells at a low passage number and handle them gently to maintain viability. |
| Ineffective Cell Stimulation | Confirm that your positive controls (cells stimulated without this compound) show robust activation or proliferation. The method of stimulation (e.g., anti-CD3/CD28 for T cells, anti-IgM or LPS for B cells) should be optimized.[6][7] |
| Incorrect this compound Concentration or Incubation Time | Perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type and stimulation conditions. The incubation time with the inhibitor may also need to be optimized. |
| High Serum Concentration in Media | High concentrations of serum in the culture media may contain components that interfere with the activity of this compound. Consider reducing the serum concentration or using a serum-free medium if compatible with your cells. |
| Flow Cytometry Staining Issues (for activation marker analysis) | Titrate antibodies to determine the optimal concentration. Include appropriate controls such as unstained cells, single-color controls, and fluorescence minus one (FMO) controls to set gates correctly.[8][9] |
In Vivo Experiments
Issue: Lack of efficacy of this compound in animal models.
| Possible Cause | Recommended Solution |
| Inadequate Dosing or Bioavailability | Verify the formulation and administration route of this compound. Ensure the dose is appropriate for the animal model and that the compound is being absorbed and reaching the target tissues. Pharmacokinetic studies may be necessary. |
| Incorrect Timing of Treatment | The timing of inhibitor administration relative to disease induction or progression is critical. The treatment window may need to be optimized for your specific model. |
| Animal Model Variability | Be aware of the physiological and immunological differences between animal models and humans. The chosen animal model may not fully recapitulate the human disease pathology you are targeting.[10][11] |
| Lack of Target Engagement Confirmation | Assess target engagement by measuring the accumulation of the Ii p10 fragment in relevant tissues (e.g., spleen) via Western blot to confirm that this compound is inhibiting CatS in vivo.[4] |
Experimental Protocols
Cathepsin S Inhibition Assay Protocol
This protocol is adapted from commercially available Cathepsin S inhibitor screening kits.[1][2]
Materials:
-
Recombinant human or murine Cathepsin S
-
This compound
-
Cathepsin S Assay Buffer
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)
-
Known Cathepsin S inhibitor (e.g., E-64) for positive control
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a dilution series of this compound in assay buffer. Also, prepare a dilution of the positive control inhibitor.
-
Add 20 µL of diluted Cathepsin S to each well of the 96-well plate, except for the "no enzyme" control wells.
-
Add 5 µL of the diluted this compound or positive control inhibitor to the appropriate wells. Add 5 µL of assay buffer to the "enzyme only" control wells.
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to interact with the enzyme.
-
Prepare the substrate solution by diluting the fluorogenic substrate in the assay buffer according to the manufacturer's instructions.
-
Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.
-
Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.
-
Calculate the rate of reaction for each well. The percent inhibition is determined by comparing the reaction rate in the presence of this compound to the "enzyme only" control.
T-Cell Activation Assay Protocol
This protocol describes a general method for assessing T-cell activation by measuring the expression of activation markers using flow cytometry.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) or isolated T cells
-
This compound
-
Anti-CD3 and Anti-CD28 antibodies for T-cell stimulation
-
Fluorescently conjugated antibodies against T-cell activation markers (e.g., CD25, CD69)
-
Cell culture medium
-
96-well cell culture plate
-
Flow cytometer
Procedure:
-
Coat the wells of a 96-well plate with anti-CD3 antibody overnight at 4°C.
-
Wash the wells with sterile PBS to remove unbound antibody.
-
Prepare a dilution series of this compound in cell culture medium.
-
Add the diluted this compound to the appropriate wells.
-
Add 1 x 10^5 to 2 x 10^5 PBMCs or isolated T cells to each well.
-
Add soluble anti-CD28 antibody to the wells to provide co-stimulation.
-
Incubate the plate for 24-72 hours at 37°C in a 5% CO2 incubator.
-
Harvest the cells and wash them with FACS buffer (PBS with 2% FBS).
-
Stain the cells with fluorescently conjugated antibodies against T-cell surface markers and activation markers.
-
Analyze the cells using a flow cytometer to determine the percentage of activated T cells in the presence and absence of this compound.
Visualizations
Caption: Signaling pathway of Cathepsin S in antigen presentation and its inhibition by this compound.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Troubleshooting B cell ELISPOT assay | U-CyTech [ucytech.com]
- 4. pure.qub.ac.uk [pure.qub.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
- 7. B Cell Activation Functional Assay | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. Flow Cytometry Troubleshooting | Antibodies.com [antibodies.com]
- 9. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 10. Development of transplant immunosuppressive agents - considerations in the use of animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
RO5461111 solubility and stability in DMSO and culture media.
This technical support center provides essential information for researchers, scientists, and drug development professionals working with RO5461111. Below you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols related to the solubility and stability of this compound in DMSO and cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action? A1: this compound is a highly specific and orally active antagonist of Cathepsin S.[1][2] It works by competitively inhibiting Cathepsin S, a cysteine protease involved in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules.[3][4] By inhibiting this enzyme, this compound can suppress the activation of antigen-specific T-cells and B-cells, which is beneficial in studying or treating various autoimmune and inflammatory conditions.[1][2]
Q2: What is the recommended solvent for preparing a stock solution of this compound? A2: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[2]
Q3: How should I store the solid compound and stock solutions of this compound? A3: For the solid compound, it is generally recommended to store it at -20°C. For stock solutions in DMSO, it is advisable to prepare aliquots and store them at -20°C to minimize freeze-thaw cycles. While specific stability data for this compound is not readily available, a general guideline for small molecule solutions is that they are typically usable for up to one month when stored at -20°C.
Q4: I observed precipitation when diluting my DMSO stock solution of this compound into my aqueous culture medium. What should I do? A4: Precipitation upon dilution into aqueous solutions is a common issue for hydrophobic compounds. Here are a few troubleshooting steps:
-
Increase the dilution factor: Prepare a more concentrated DMSO stock so that a smaller volume is needed to achieve the final desired concentration in your culture medium. This will lower the final DMSO concentration.
-
Use a pre-warmed medium: Ensure your cell culture medium is warmed to 37°C before adding the compound.
-
Perform serial dilutions: Instead of a single large dilution, perform a stepwise dilution of the DMSO stock into the culture medium.
-
Vortex gently during dilution: Ensure the solution is well-mixed as you add the DMSO stock to the medium.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Inconsistent experimental results | Compound degradation in culture media: this compound may not be stable at 37°C for the duration of your experiment. | Perform a stability study to determine the half-life of this compound in your specific culture medium at 37°C. If it is unstable, consider replenishing the compound by changing the medium at regular intervals. |
| Precipitation of the compound: The concentration of this compound in your experiment may exceed its solubility limit in the culture medium. | Determine the kinetic solubility of this compound in your culture medium. Ensure your working concentration is below this limit. Visually inspect for any precipitate after dilution. | |
| Adsorption to plasticware: Hydrophobic compounds can bind to the surface of culture plates, reducing the effective concentration. | Consider using low-binding plates for your experiments. | |
| Low potency in cell-based assays | Sub-optimal compound concentration: The actual concentration of the active compound may be lower than intended due to the issues mentioned above. | Verify the solubility and stability of this compound under your experimental conditions. |
| High cell density: A high density of cells can metabolize the compound more rapidly. | Optimize the cell seeding density for your assay. |
Data Presentation
Table 1: Solubility of this compound in DMSO
| Solvent | Concentration | Notes |
| DMSO | 40 mg/mL | Mother liquor preparation.[2] |
| DMSO | 10 mM | Commercially available stock solution.[1] |
Experimental Protocols
Protocol 1: Determining the Kinetic Solubility of this compound in Cell Culture Media
This protocol provides a general method to estimate the kinetic solubility of this compound in your cell culture medium of choice (e.g., DMEM, RPMI-1640).[5]
Materials:
-
This compound
-
DMSO
-
Complete cell culture medium (pre-warmed to 37°C)
-
96-well clear-bottom plate
-
Plate reader capable of measuring turbidity (absorbance at ~600-650 nm)
Methodology:
-
Prepare a high-concentration stock solution of this compound in DMSO (e.g., 10 mM).
-
In a 96-well plate, perform serial dilutions of the this compound stock solution in DMSO.
-
Transfer a small, equal volume of each DMSO dilution to a new 96-well plate.
-
Using a multichannel pipette, add pre-warmed complete culture medium to each well to achieve the final desired concentrations. Ensure the final DMSO concentration is consistent across all wells (typically ≤0.5%).
-
Incubate the plate at 37°C for a set period (e.g., 1-2 hours).
-
Measure the absorbance of each well at a wavelength between 600 and 650 nm.
-
The highest concentration that does not show a significant increase in absorbance compared to the vehicle control is considered the kinetic solubility.
Protocol 2: Assessing the Stability of this compound in Cell Culture Media
This protocol outlines a method to evaluate the chemical stability of this compound under your cell culture conditions.[5]
Materials:
-
This compound
-
Complete cell culture medium
-
Incubator (37°C, 5% CO₂)
-
Analytical instrument (e.g., HPLC-UV, LC-MS)
-
Sterile tubes for sample collection
Methodology:
-
Prepare a solution of this compound in pre-warmed complete culture medium at the desired final concentration.
-
Aliquot this solution into several sterile tubes, one for each time point.
-
Place the tubes in a 37°C, 5% CO₂ incubator.
-
At designated time points (e.g., 0, 2, 4, 8, 24, 48 hours), remove one tube.
-
The t=0 sample should be processed immediately after preparation. Stop any further degradation by freezing the sample at -80°C or by immediate extraction with an organic solvent (e.g., acetonitrile) to precipitate proteins.
-
Analyze the samples using a validated HPLC or LC-MS method to quantify the peak area of the parent compound.
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample to determine its stability over time.
Visualizations
Caption: Simplified signaling pathway of this compound action.
Caption: Experimental workflow for stability assessment.
References
Technical Support Center: Investigating Potential Off-Target Effects of Cathepsin S Inhibitors like RO5461111
This technical support center is designed to assist researchers, scientists, and drug development professionals in understanding and investigating the potential off-target effects of Cathepsin S (CatS) inhibitors, with a specific focus on compounds like RO5461111. The following frequently asked questions (FAQs) and troubleshooting guides provide insights into identifying, characterizing, and mitigating unintended molecular interactions during preclinical development.
Frequently Asked Questions (FAQs)
Q1: What are the most likely off-target interactions for a potent Cathepsin S inhibitor like this compound?
Due to the significant structural similarity within the papain-like cysteine protease family, the most probable off-targets for a Cathepsin S inhibitor are other cathepsins, particularly Cathepsin K (CatK) and Cathepsin L (CatL).[1] While this compound is reported to be a highly specific and potent inhibitor of Cathepsin S with IC50 values of 0.4 nM for the human enzyme and 0.5 nM for the murine enzyme, it is crucial to experimentally verify its selectivity profile against other closely related proteases.[2][3]
Q2: My Cathepsin S inhibitor is showing unexpected cytotoxicity in cell-based assays. How can I determine if this is an on-target or off-target effect?
This is a common challenge in drug development. To dissect on-target versus off-target cytotoxicity, a multi-pronged approach is recommended. This involves comparing the cytotoxic effects across multiple cell lines with varying expression levels of Cathepsin S, using alternative cytotoxicity assays with different endpoints (e.g., measuring ATP content versus membrane integrity), and performing rescue experiments by overexpressing the intended target.[4]
Q3: What are the recommended high-throughput screening methods to proactively identify potential off-target effects of my Cathepsin S inhibitor?
Several robust methods are available for unbiased, proteome-wide off-target profiling. Chemical proteomics approaches, such as the use of "kinobeads," can identify kinase off-targets by assessing the competition of your inhibitor with a broad-spectrum kinase inhibitor probe for binding to kinases in a cell lysate.[5] The Cellular Thermal Shift Assay (CETSA) is another powerful technique that measures the thermal stabilization of proteins upon ligand binding in a cellular context, providing evidence of direct target engagement and potential off-targets.[6]
Q4: Are there any known signaling pathways that are commonly affected by the off-target inhibition of other cathepsins?
Yes, off-target inhibition of Cathepsin B and Cathepsin L can have significant downstream consequences. For instance, inhibition of these cathepsins has been linked to the modulation of apoptosis through the tBid-mitochondrial signaling pathway.[7][8] Furthermore, inhibition of Cathepsin B and L can impact cellular metabolism and the polarization of immune cells like tumor-associated macrophages.[9]
Troubleshooting Guides
Issue 1: Inconsistent results between biochemical and cell-based assays for inhibitor potency.
Possible Cause: A common reason for discrepancies is the lysosomotropic nature of some basic compounds, leading to their accumulation in the acidic environment of lysosomes where cathepsins are active. This can result in an apparent increase in potency and a loss of selectivity in cell-based assays compared to in vitro enzyme assays.[10]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for inconsistent inhibitor potency.
Issue 2: Identification of a potential kinase off-target in a chemical proteomics screen.
Possible Cause: Your Cathepsin S inhibitor may have a secondary binding affinity for one or more protein kinases. This is not uncommon for small molecule inhibitors.
Troubleshooting Workflow:
Caption: Workflow for validating a potential kinase off-target.
Quantitative Data Summary
A comprehensive understanding of a Cathepsin S inhibitor's selectivity requires quantitative assessment against a panel of related proteases. Below are tables summarizing the inhibitory activity of representative Cathepsin inhibitors against their intended target and common off-targets. Note: Specific quantitative off-target data for this compound against a broad panel is not publicly available. The data presented here for other inhibitors is for illustrative purposes.
Table 1: Selectivity Profile of a Representative Cathepsin K Inhibitor (Balicatib) [4]
| Target | IC50 (nM) | Fold Selectivity vs. CatK |
| Cathepsin K | 1.4 | 1 |
| Cathepsin B | >4,800 | >3,428 |
| Cathepsin L | >500 | >357 |
| Cathepsin S | >65,000 | >46,428 |
Table 2: IC50 Values of a Cysteine Protease Inhibitor (DTBN) Against Various Proteases [11]
| Target | IC50 (µM) |
| Cathepsin S | 3.2 |
| Cathepsin B | 1359.4 |
| Cathepsin L | 13.2 |
| Papain | 70.4 |
Key Experimental Protocols
Protocol 1: Kinobeads-Based Kinase Inhibitor Profiling
This method is used to identify potential kinase off-targets of a test compound.
Methodology:
-
Lysate Preparation: Prepare cell lysates from a relevant cell line under native conditions to preserve kinase activity.
-
Competitive Binding: Incubate the cell lysate with varying concentrations of the test inhibitor (e.g., this compound).
-
Kinobeads Pulldown: Add a mixture of broad-spectrum kinase inhibitors immobilized on sepharose beads (kinobeads) to the lysate. These beads will bind to the active sites of many kinases.
-
Enrichment: The test inhibitor will compete with the kinobeads for binding to its target kinases. After incubation, the beads are washed to remove non-specifically bound proteins.
-
Elution and Digestion: The bound kinases are eluted from the beads and digested into peptides.
-
LC-MS/MS Analysis: The peptide mixture is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS) to identify and quantify the captured kinases.
-
Data Analysis: A dose-dependent decrease in the amount of a specific kinase captured by the kinobeads in the presence of the test inhibitor indicates that the inhibitor binds to that kinase.[5][12]
Caption: Experimental workflow for Kinobeads-based profiling.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to confirm direct binding of a compound to its target in a cellular environment.
Methodology:
-
Cell Treatment: Treat intact cells with the test inhibitor at the desired concentration. A vehicle control (e.g., DMSO) is run in parallel.
-
Heating: Aliquot the cell suspension and heat them to a range of temperatures for a short period (e.g., 3-7 minutes).
-
Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction from the aggregated, denatured proteins by centrifugation.
-
Protein Quantification: Quantify the amount of the target protein remaining in the soluble fraction at each temperature using methods like Western blotting or ELISA.
-
Data Analysis: Plot the percentage of soluble protein against temperature. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates that the compound binds to and stabilizes the target protein.[6]
Caption: Simplified workflow for the Cellular Thermal Shift Assay.
Signaling Pathway Diagrams
Potential Off-Target Effect on Apoptosis via Cathepsin B/L Inhibition
Off-target inhibition of Cathepsin B and L can lead to the modulation of the intrinsic apoptosis pathway.
Caption: Apoptosis pathway potentially affected by off-target inhibition.
References
- 1. researchgate.net [researchgate.net]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Application of Activity-Based Protein Profiling to Study Enzyme Function in Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of cysteine cathepsin B and L activation in astrocytes contributes to neuroprotection against cerebral ischemia via blocking the tBid-mitochondrial apoptotic signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of cysteine cathepsin B and L activation in astrocytes contributes to neuroprotection against cerebral ischemia via blocking the tBid-mitochondrial apoptotic signaling pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 9. Cathepsin Inhibition Modulates Metabolism and Polarization of Tumor-Associated Macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Effect of cathepsin k inhibitor basicity on in vivo off-target activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Prediction of drug–target binding affinity using similarity-based convolutional neural network - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Minimizing variability in in vivo studies with RO5461111.
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers minimize variability in in vivo studies using RO5461111, a potent and selective Cathepsin S (CTSS) inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a highly specific and orally active antagonist of Cathepsin S (CTSS).[1][2][3] CTSS is a lysosomal cysteine protease that plays a crucial role in the immune system by processing antigens for presentation on MHC class II molecules.[4][5] By inhibiting CTSS, this compound effectively suppresses the activation of antigen-specific T cells and B cells.[1][2] This mechanism makes it a valuable tool for studying autoimmune diseases and inflammatory conditions.[4][5]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and activity of this compound, proper storage is critical. Deviations from these conditions can lead to compound degradation and introduce significant variability in experimental results.
| Format | Storage Temperature | Duration | Special Conditions |
| Solid | 4°C | Up to 6 months | Sealed vial, protected from moisture and light.[1][6] |
| In Solvent | -20°C | Up to 1 month | Sealed vial, protected from moisture and light.[1][6] |
| In Solvent | -80°C | Up to 6 months | Sealed vial, protected from moisture and light.[1][6] |
Q3: What is a typical oral dosage range for this compound in mice?
The effective oral (p.o.) dosage of this compound in mice has been reported to range from 0.1 to 100 mg/kg.[1] In a study with db/db mice, a specific dosing regimen resulted in stable plasma concentrations of 400-600 ng/ml.[7][8] It is crucial to perform dose-response studies to determine the optimal dose for your specific animal model and experimental endpoint.
Troubleshooting Guide
Problem 1: High variability in therapeutic response between animal cohorts.
High variability can often be traced back to inconsistencies in the preparation and administration of this compound.
-
Inconsistent Formulation: Ensure the formulation is prepared fresh for each experiment and that all components are fully dissolved. The use of co-solvents such as DMSO, PEG300, and Tween 80 has been suggested.[2] Incomplete solubilization can lead to inaccurate dosing.
-
Improper Administration: Oral gavage requires proper technique to ensure the full dose is delivered to the stomach. Inconsistent administration can lead to significant differences in drug exposure.
-
Animal Health and Stress: The health and stress levels of the animals can impact drug metabolism and immune responses. Ensure all animals are healthy and acclimatized to their environment before starting the experiment.
Problem 2: Lack of expected therapeutic effect.
If you are not observing the expected biological effect, consider the following:
-
Compound Degradation: Verify that this compound has been stored correctly. Improper storage can lead to a loss of potency.
-
Suboptimal Dosing: The effective dose can vary between different animal models and disease states. A dose-response study is recommended to establish the optimal dose for your specific conditions.
-
Pharmacokinetics in Your Model: The pharmacokinetic profile of this compound may differ in your specific animal strain or disease model. Consider conducting a pilot pharmacokinetic study to determine the plasma concentration and half-life of the compound.
Problem 3: Inconsistent results in ex vivo assays from treated animals.
Variability in ex vivo assays can be influenced by the timing of sample collection and processing.
-
Timing of Sample Collection: The concentration of this compound and its downstream effects will change over time after administration. Establish a consistent time point for sample collection relative to the last dose to ensure comparability between animals.
-
Sample Handling and Processing: Ensure that all tissue and blood samples are handled and processed consistently to avoid degradation of target molecules.
Quantitative Data Summary
| Parameter | Value | Species | Reference |
| IC50 (Human Cathepsin S) | 0.4 nM | Human | [1][2][3] |
| IC50 (Murine Cathepsin S) | 0.5 nM | Mouse | [1][2][3] |
| Effective Oral Dose Range | 0.1 - 100 mg/kg | Mouse | [1] |
| Stable Plasma Concentration | 400 - 600 ng/ml | Mouse (db/db) | [7][8] |
Experimental Protocols
Protocol: Oral Administration of this compound in a Mouse Model of Autoimmune Disease
-
Formulation Preparation:
-
Based on the suggested use of co-solvents, a sample formulation could be: 5% DMSO, 30% PEG300, 5% Tween 80, and 60% Saline.[2]
-
Calculate the required amount of this compound based on the desired dose and the number of animals.
-
Dissolve the this compound in DMSO first.
-
Add PEG300 and Tween 80, ensuring the solution is clear after each addition.
-
Finally, add saline and mix thoroughly.
-
Prepare the formulation fresh before each administration.
-
-
Animal Dosing:
-
Acclimatize animals for at least one week before the start of the experiment.
-
Weigh each animal before dosing to calculate the exact volume to be administered.
-
Administer the formulation via oral gavage using an appropriately sized gavage needle.
-
Administer a vehicle control (formulation without this compound) to a separate cohort of animals.
-
-
Monitoring and Sample Collection:
-
Monitor animals daily for any adverse effects.
-
At the end of the study, collect blood and/or tissues at a consistent time point after the final dose.
-
Process samples immediately or store them appropriately for later analysis.
-
Visualizations
Caption: this compound inhibits Cathepsin S, preventing antigen processing and subsequent T-cell activation.
Caption: A generalized workflow for conducting an in vivo study with this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
Interpreting conflicting data from RO5461111 studies.
RO5461111 Technical Support Center
Welcome to the technical support center for this compound, a potent and selective inhibitor of Cathepsin S (Cat-S).[1] This guide is designed to help researchers, scientists, and drug development professionals interpret and troubleshoot potentially conflicting data that may arise during experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing variable IC50 values for this compound in different cell lines. In one line (e.g., RAJI), we see high potency, but in another (e.g., a different B-cell lymphoma line), the potency is significantly lower. Why is this happening?
This is a common and important observation in drug discovery. The variability in the inhibitory concentration (IC50) of this compound across different cell lines can be attributed to several key factors:
-
Target Expression and Activity Levels: The primary determinant of this compound efficacy is the expression level and enzymatic activity of its target, Cathepsin S. Cell lines can have intrinsically different baseline levels of Cat-S.
-
Genetic and Phenotypic Differences: Cancer cell lines, even those from similar tissues, are known to have significant genetic and transcriptional differences.[2][3] This heterogeneity can affect downstream signaling pathways or compensatory mechanisms that may bypass the effect of Cat-S inhibition. It has been shown that such genetic variations can dramatically alter drug responses.[2][3]
-
Culture Conditions: The conditions in which cells are grown can drive them to evolve, leading to variations in drug sensitivity.[2] Factors like serum concentration, cell density, and passage number should be strictly controlled.
Troubleshooting Steps:
-
Quantify Target Expression: Perform a Western blot or qPCR to quantify the levels of Cathepsin S protein and mRNA, respectively, in your panel of cell lines.
-
Assess Basal Enzymatic Activity: Use a fluorescent substrate assay to measure the basal Cat-S activity in cell lysates from each line.
-
Standardize Protocols: Ensure that all experimental parameters, such as cell seeding density, media composition, and treatment duration, are consistent across all experiments.[4][5]
-
Cell Line Authentication: Use STR profiling to confirm the identity of your cell lines and check for cross-contamination.
Hypothetical Data: this compound IC50 Variability
| Cell Line | Primary Target (Cathepsin S) Expression (Relative Units) | IC50 of this compound (nM) | Notes |
| RAJI (Human B-cell lymphoma) | 1.0 | 5.2 | High Cat-S expression correlates with high potency. |
| A20 (Murine B-cell lymphoma) | 0.85 | 6.5 | Similar high potency in a murine line.[1] |
| "Cell Line X" (Hypothetical B-cell line) | 0.2 | > 1000 | Low target expression leads to apparent resistance. |
| "Cell Line Y" (Hypothetical B-cell line with PAR2 mutation) | 0.9 | 850 | High target expression but resistance due to downstream mutation. |
Q2: this compound is a Cathepsin S inhibitor, but we are not seeing the expected effect on downstream antigen presentation (MHC-II maturation). What could be the issue?
While Cathepsin S is a key protease in the processing of the invariant chain (Ii) for MHC class II antigen presentation, a lack of effect could point to several biological or technical issues.[6]
-
Redundant Protease Activity: Other cathepsins (e.g., Cathepsin L) can sometimes compensate for the loss of Cat-S activity in certain cell types or under specific conditions, although this compound is highly selective.
-
Alternative Antigen Processing Pathways: Some antigens can be processed and loaded onto MHC-II molecules through Cat-S-independent pathways.
-
Insufficient Treatment Time or Dose: The inhibition of the pathway may require longer incubation times or higher concentrations of the inhibitor to become apparent.
-
Experimental Readout: The method used to assess MHC-II maturation might not be sensitive enough or could be measuring a part of the pathway that is not exclusively dependent on Cat-S.
Troubleshooting Steps:
-
Confirm Target Engagement: First, confirm that this compound is inhibiting Cat-S in your specific experimental system. A recommended method is to measure the accumulation of the Cat-S substrate fragment, Lip10, via Western blot.[7]
-
Perform a Time-Course and Dose-Response Analysis: Evaluate the effect of this compound on MHC-II maturation at multiple time points and concentrations.
-
Investigate Compensatory Pathways: Use qPCR or Western blot to check for the upregulation of other proteases like Cathepsin L following this compound treatment.
Visualizing the Cathepsin S Pathway and a Potential Bypass Mechanism
The following diagram illustrates the canonical pathway of Cathepsin S in antigen presentation and a hypothetical bypass mechanism that could lead to conflicting data.
Caption: Cathepsin S pathway in antigen presentation and a potential compensatory mechanism.
Experimental Protocols
Protocol 1: Cell Viability Assay (e.g., CellTiter-Glo®)
This protocol is for determining the IC50 of this compound in adherent or suspension cell lines.
-
Cell Plating:
-
For adherent cells, seed 2,000-10,000 cells per well in a 96-well clear-bottom plate. Allow cells to attach overnight.
-
For suspension cells (e.g., RAJI), seed 10,000-40,000 cells per well in a 96-well solid white plate.
-
-
Compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions in cell culture medium to create 2x working concentrations.
-
-
Cell Treatment:
-
Add an equal volume of the 2x compound working solution to the cells. Ensure the final DMSO concentration is below 0.5%.
-
Include "vehicle control" (DMSO only) and "no cells" (media only) wells.
-
Incubate for 72 hours at 37°C, 5% CO2.
-
-
Luminescence Reading:
-
Equilibrate the plate to room temperature for 30 minutes.
-
Add CellTiter-Glo® reagent according to the manufacturer's instructions.
-
Mix on an orbital shaker for 2 minutes and incubate for 10 minutes to stabilize the signal.
-
Measure luminescence with a plate reader.
-
-
Data Analysis:
-
Normalize data to the vehicle control (100% viability) and media-only control (0% viability).
-
Plot a dose-response curve and calculate the IC50 value using non-linear regression.
-
Protocol 2: Western Blot for Cathepsin S Target Engagement
This protocol verifies that this compound is engaging its target in cells by detecting the accumulation of the Lip10 substrate fragment.[7]
-
Cell Treatment: Treat cells with this compound at various concentrations (e.g., 0, 10 nM, 100 nM, 1000 nM) for 24 hours.
-
Lysate Preparation: Harvest and lyse cells in RIPA buffer containing protease and phosphatase inhibitors. Determine protein concentration using a BCA assay.
-
SDS-PAGE: Load 20-30 µg of protein per lane onto a 4-20% Tris-Glycine gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with a primary antibody against the invariant chain (which detects the Lip10 fragment) overnight at 4°C.
-
Wash with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize bands using an ECL substrate and an imaging system. Use a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading. A dose-dependent increase in the Lip10 band indicates successful target inhibition.[7]
Troubleshooting Workflow
If you encounter conflicting or unexpected results, follow this logical workflow to diagnose the potential issue.
Caption: A logical workflow for troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 3. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Best practices for long-term storage of RO5461111 stock solutions.
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of RO5461111 stock solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in stock solution upon thawing | - Poor solubility of this compound in the chosen solvent.- Solution concentration is too high.- Improper thawing procedure. | - Ensure the use of a suitable solvent such as DMSO. - Prepare stock solutions at a concentration that ensures complete dissolution. - Before use, allow the vial to equilibrate to room temperature for at least 60 minutes and vortex gently to ensure the compound is fully in solution.[1] |
| Loss of compound activity | - Degradation due to improper storage temperature.- Multiple freeze-thaw cycles.[2] - Extended storage beyond the recommended duration. | - Store aliquoted stock solutions at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month). - Prepare single-use aliquots to avoid repeated freezing and thawing.[2] - Use the stock solution within the recommended timeframe. |
| Inconsistent experimental results | - Inaccurate concentration of the stock solution.- Degradation of the compound. | - Recalculate the concentration and consider preparing a fresh stock solution.- Ensure proper storage conditions have been maintained. If in doubt, use a fresh vial of the compound. |
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is a commonly used solvent for preparing stock solutions of this compound.
Q2: What are the optimal storage temperatures for long-term and short-term storage of this compound stock solutions?
A2: For long-term storage, it is recommended to store aliquots at -80°C, which should maintain stability for up to 6 months. For short-term storage, -20°C is suitable for up to one month.
Q3: How should I handle the solid form of this compound?
A3: The solid form of this compound should be stored at -20°C and is stable for up to 3 years.[2] Before opening the vial, it should be allowed to equilibrate to room temperature to prevent moisture contamination.[2]
Q4: Can I subject my this compound stock solution to multiple freeze-thaw cycles?
A4: It is strongly advised to avoid multiple freeze-thaw cycles as this can lead to degradation of the compound and affect its activity.[2] It is best practice to prepare single-use aliquots.
Q5: Is it necessary to protect this compound solutions from light?
Quantitative Data Summary
| Storage Form | Recommended Solvent | Storage Temperature | Storage Duration |
| Solid | N/A | -20°C | 3 years[2] |
| Stock Solution | DMSO | -20°C | 1 month |
| Stock Solution | DMSO | -80°C | 6 months |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution
-
Equilibration: Allow the vial of solid this compound to warm to room temperature before opening to minimize moisture condensation.
-
Dissolution: Add the appropriate volume of high-purity DMSO to the vial to achieve the desired stock concentration.
-
Solubilization: Vortex the solution gently until the compound is completely dissolved. A brief sonication in a water bath can be used if necessary to aid dissolution.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile, tightly sealed vials. This will prevent contamination and degradation from repeated freeze-thaw cycles.[2]
-
Storage: Store the aliquots at the recommended temperature based on the intended duration of storage (-20°C for short-term or -80°C for long-term).
Visualizations
Caption: Workflow for the preparation, storage, and handling of this compound stock solutions.
References
Avoiding degradation of RO5461111 in experimental setups.
Welcome to the technical support center for RO5461111, a potent and selective inhibitor of Cathepsin S (CTSS). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling, storage, and use of this compound in experimental setups to avoid its degradation and ensure experimental reproducibility.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a highly specific, orally active small molecule antagonist of Cathepsin S.[1] It functions as a competitive and reversible inhibitor of this cysteine protease.[2] Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[3][4][5] By inhibiting Cathepsin S, this compound blocks the degradation of the Ii, which in turn prevents the loading of antigenic peptides onto MHC class II molecules.[6] This ultimately interferes with the presentation of antigens to CD4+ T cells, a key step in initiating an immune response.[5][6]
Q2: What are the recommended storage conditions for this compound?
To ensure the stability and integrity of this compound, please adhere to the following storage guidelines:
| Form | Storage Temperature | Duration | Special Instructions |
| Solid (Powder) | 4°C | Up to 2 years | Store in a tightly sealed container, protected from moisture and light. |
| -20°C | Up to 3 years | Store in a tightly sealed container, protected from moisture and light. | |
| In Solvent (e.g., DMSO) | -20°C | Up to 1 month | Aliquot to avoid repeated freeze-thaw cycles. Store in a tightly sealed vial, protected from light. |
| -80°C | Up to 6-12 months | Aliquot to avoid repeated freeze-thaw cycles. Store in a tightly sealed vial, protected from light. |
Q3: How should I prepare stock solutions of this compound?
This compound is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to prepare a high-concentration stock solution (e.g., 10 mM). When preparing the stock solution, ensure the solid compound and the solvent are at room temperature. Vortex briefly to ensure complete dissolution. For long-term storage, it is recommended to aliquot the stock solution into smaller volumes to minimize freeze-thaw cycles.
Q4: What is the primary degradation pathway for this compound?
This compound is a dipeptidyl nitrile derivative. The nitrile group is a potential site for hydrolysis, which can lead to the formation of an inactive carboxylic acid metabolite.[7][8] This hydrolysis can be catalyzed by acidic or basic conditions. Therefore, maintaining an appropriate pH in your experimental setup is crucial to prevent degradation.
Troubleshooting Guide
This guide addresses common issues that may arise during the use of this compound in experimental settings.
| Issue | Potential Cause | Troubleshooting Steps & Recommendations |
| Precipitation of the compound upon dilution in aqueous buffer. | The aqueous solubility of this compound is low, and adding a concentrated DMSO stock to an aqueous buffer can cause it to precipitate out of solution. | 1. Lower the final concentration: The concentration of this compound in your assay may be too high. 2. Optimize DMSO concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same DMSO concentration. 3. Use a suitable buffer: Prepare dilutions in a buffer with a pH that maintains the stability of the compound (see pH stability section). 4. Prepare fresh dilutions: Do not use solutions that have precipitated. Prepare fresh dilutions for each experiment. |
| Loss of inhibitory activity over time in aqueous solution. | The nitrile group of this compound is susceptible to hydrolysis, especially at non-optimal pH and elevated temperatures. | 1. Control the pH: Maintain the pH of your experimental solution within a stable range. For many small molecule inhibitors, a pH of around 6-7 is optimal for stability. Extreme acidic or basic conditions should be avoided. 2. Control the temperature: Prepare and use the solutions at the recommended temperature for your assay. Avoid prolonged incubation at elevated temperatures if not necessary for the experiment. 3. Prepare fresh solutions: For critical experiments, prepare fresh dilutions of this compound from a frozen stock solution immediately before use. |
| Inconsistent experimental results. | This could be due to multiple factors including compound degradation, inaccurate pipetting of viscous DMSO stock solutions, or repeated freeze-thaw cycles of the stock solution. | 1. Aliquot stock solutions: To avoid degradation from multiple freeze-thaw cycles, store this compound stock solutions in single-use aliquots. 2. Proper pipetting technique: When pipetting small volumes of viscous DMSO stocks, ensure accurate measurement by pipetting slowly and using reverse pipetting techniques if necessary. 3. Protect from light: Store stock solutions and experimental setups containing this compound protected from direct light to prevent potential photodegradation. |
Experimental Protocols & Methodologies
Protocol for Assessing pH Stability of this compound
This protocol provides a general method to evaluate the stability of this compound at different pH values.
-
Prepare Buffers: Prepare a series of buffers with different pH values (e.g., pH 4, 5, 6, 7, 8, 9).
-
Prepare this compound Solutions: Dilute a fresh stock solution of this compound in each buffer to the final working concentration.
-
Incubation: Incubate the solutions at a constant temperature (e.g., 37°C).
-
Time Points: At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
-
Quench Reaction: Immediately stop any further degradation by mixing the aliquot with a cold organic solvent (e.g., acetonitrile) and store at -80°C until analysis.
-
Analysis: Analyze the concentration of intact this compound in each sample using a validated analytical method such as HPLC-UV or LC-MS.[9][10][11]
-
Data Analysis: Plot the concentration of this compound against time for each pH to determine the degradation rate.
Visualizations
Cathepsin S Signaling Pathway in Antigen Presentation
Caption: Cathepsin S role in MHC class II antigen presentation.
Experimental Workflow for Assessing this compound Stability
Caption: Workflow for determining this compound stability.
Logical Relationship for Troubleshooting Inconsistent Results
Caption: Troubleshooting inconsistent experimental results.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Nitriles: an attractive approach to the development of covalent inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cysteine protease cathepsin S as a key step in antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. Cathepsin S activity regulates antigen presentation and immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. JCI - Cathepsin S activity regulates antigen presentation and immunity. [jci.org]
- 7. Important role of cathepsin S in generating peptides for TAP-independent MHC class I crosspresentation in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Cathepsin S elicits itch and signals via protease-activated receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Quantitative analysis of therapeutic proteins in biological fluids: recent advancement in analytical techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Validating the Inhibitory Effect of RO5461111
Welcome to the technical support center for researchers utilizing RO5461111, a potent and highly specific inhibitor of Cathepsin S (CatS). This guide provides troubleshooting advice and frequently asked questions (FAQs) in a structured question-and-answer format to assist you in designing and executing robust control experiments to validate the inhibitory effect of this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is an orally active and highly specific competitive antagonist of Cathepsin S.[1][2] Its primary mechanism of action is the inhibition of CatS, a cysteine protease predominantly expressed in antigen-presenting cells (APCs). Cathepsin S plays a crucial role in the processing of the invariant chain (Ii) associated with MHC class II molecules, a critical step for the loading of antigenic peptides.[3] By inhibiting CatS, this compound effectively suppresses the activation of antigen-specific T cells and B cells.[1]
Q2: What are the reported IC50 values for this compound?
This compound exhibits low nanomolar potency against both human and murine Cathepsin S.
| Target Species | IC50 Value |
| Human Cathepsin S | 0.4 nM |
| Murine Cathepsin S | 0.5 nM |
| Data sourced from MedchemExpress.[1] |
Q3: How can I design a basic in vitro experiment to confirm the inhibitory activity of this compound?
A fluorometric activity assay using purified recombinant Cathepsin S is a standard method. You will need a specific Cathepsin S substrate, such as Z-VVR-AFC (Z-Val-Val-Arg-7-amino-4-trifluoromethylcoumarin), the inhibitor this compound, and a suitable buffer system. The assay measures the fluorescence generated upon cleavage of the substrate by Cathepsin S. The inhibitory effect of this compound is determined by the reduction in fluorescence in its presence.
Q4: What are the essential positive and negative controls for a Cathepsin S activity assay?
-
Positive Control (Enzyme Activity): Recombinant Cathepsin S with its substrate in the assay buffer without any inhibitor. This demonstrates that the enzyme is active.
-
Negative Control (No Enzyme Activity): Assay buffer and substrate without Cathepsin S. This accounts for any background fluorescence from the substrate or buffer.
-
Inhibitor Positive Control: A known, broad-spectrum cysteine protease inhibitor, such as E-64, can be used to confirm that the observed inhibition is due to the targeting of a cysteine protease.
-
Vehicle Control: The solvent used to dissolve this compound (e.g., DMSO) should be added to a control reaction at the same final concentration as in the experimental wells to account for any solvent effects.
Q5: How can I assess the effect of this compound in a cell-based assay?
A cell-based assay to measure the inhibition of MHC class II antigen presentation is a physiologically relevant method. This can be achieved by using an antigen-presenting cell line (e.g., Raji B cells or A20 B cells) and a corresponding antigen-specific T-cell hybridoma that releases a detectable cytokine (e.g., IL-2) upon activation.[1] The steps would involve:
-
Pre-incubating the APCs with varying concentrations of this compound.
-
Adding a specific antigen that requires Cathepsin S processing.
-
Co-culturing the APCs with the T-cell hybridoma.
-
Measuring the amount of cytokine released into the supernatant (e.g., by ELISA).
A reduction in cytokine production in the presence of this compound would indicate inhibition of antigen presentation.
Experimental Protocols
In Vitro Fluorometric Cathepsin S Activity Assay
This protocol is adapted from commercially available Cathepsin S assay kits.
Materials:
-
Recombinant human or murine Cathepsin S
-
Cathepsin S substrate (e.g., Z-VVR-AFC)
-
Assay Buffer (e.g., 50 mM Tris, pH 7.4, with DTT and EDTA)
-
This compound
-
Positive control inhibitor (e.g., E-64)
-
Vehicle (e.g., DMSO)
-
Black 96-well microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a serial dilution of this compound in assay buffer. Also, prepare solutions for your positive and negative controls.
-
In a 96-well plate, add the assay components in the following order:
-
Assay Buffer
-
This compound dilution, E-64, or vehicle
-
Recombinant Cathepsin S
-
-
Incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to interact with the enzyme.
-
Initiate the reaction by adding the Cathepsin S substrate to all wells.
-
Immediately measure the fluorescence kinetics over a period of 30-60 minutes at an excitation wavelength of ~400 nm and an emission wavelength of ~505 nm.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence curve) for each well.
-
Determine the percent inhibition for each concentration of this compound relative to the vehicle control and plot a dose-response curve to calculate the IC50 value.
Cell-Based MHC Class II Antigen Presentation Assay
Materials:
-
Antigen-presenting cells (APCs) (e.g., Raji cells)
-
Antigen-specific T-cell hybridoma (e.g., an ovalbumin-specific line)
-
Specific antigen (e.g., ovalbumin)
-
This compound
-
Complete cell culture medium
-
96-well cell culture plate
-
ELISA kit for detecting the relevant cytokine (e.g., IL-2)
Procedure:
-
Seed APCs into a 96-well plate and allow them to adhere if necessary.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the APCs and add the medium containing the different concentrations of this compound or vehicle control.
-
Incubate for 1-2 hours at 37°C.
-
Add the specific antigen to the wells and incubate for a further 4-6 hours to allow for antigen processing and presentation.
-
Add the T-cell hybridoma to the wells.
-
Co-culture the cells for 16-24 hours at 37°C.
-
Collect the cell culture supernatant.
-
Quantify the concentration of the secreted cytokine using an ELISA kit according to the manufacturer's instructions.
-
Plot the cytokine concentration against the concentration of this compound to determine the inhibitory effect.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| High background fluorescence in in vitro assay | Substrate degradation | Prepare fresh substrate solution. Protect from light. |
| Contaminated reagents or buffer | Use high-purity water and reagents. Filter-sterilize buffers. | |
| Autofluorescence of this compound | Run a control with this compound and substrate without the enzyme to check for intrinsic fluorescence. | |
| Low or no signal in in vitro assay | Inactive enzyme | Ensure proper storage and handling of the recombinant Cathepsin S. Use a fresh aliquot. |
| Incorrect buffer pH or composition | Optimize the assay buffer. Cathepsin S is active at a neutral pH. | |
| Incorrect filter settings on the plate reader | Verify the excitation and emission wavelengths for the fluorophore being used. | |
| High variability between replicate wells | Pipetting errors | Use calibrated pipettes. Prepare a master mix of reagents where possible. |
| Incomplete mixing | Gently mix the contents of the wells after adding each reagent. | |
| Temperature fluctuations | Ensure the plate is at a uniform temperature during the assay. | |
| Inconsistent results in cell-based assay | Cell viability issues | Perform a cell viability assay (e.g., MTT or trypan blue exclusion) to ensure this compound is not cytotoxic at the concentrations used. |
| Suboptimal antigen concentration | Titrate the antigen to determine the optimal concentration for T-cell activation. | |
| Inconsistent cell numbers | Ensure accurate cell counting and seeding. | |
| Precipitation of this compound in aqueous solutions | Poor solubility | This compound is soluble in DMSO.[2] For aqueous solutions, first dissolve in DMSO and then dilute with the aqueous buffer.[4][5] Avoid high final concentrations of DMSO in cell-based assays (<0.5%). |
Visualizations
References
Validation & Comparative
A Comparative In Vitro Efficacy Analysis of Cathepsin S Inhibitors: RO5461111 vs. LY3000328
For Researchers, Scientists, and Drug Development Professionals
Cathepsin S is a lysosomal cysteine protease that plays a crucial role in the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[1] This process is essential for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T cells, a critical step in initiating an adaptive immune response.[1] Inhibition of Cathepsin S is therefore a promising therapeutic strategy for various autoimmune diseases.[1]
Quantitative Efficacy Data
The following table summarizes the reported in vitro potency of RO5461111 and LY3000328 against human and murine Cathepsin S.
| Compound | Target | Species | IC50 | Reference |
| This compound | Cathepsin S | Human | 0.4 nM | [2][3][4] |
| Cathepsin S | Murine | 0.5 nM | [2][3][4] | |
| LY3000328 | Cathepsin S | Human | 7.7 nM | [5][6] |
| Cathepsin S | Murine | 1.67 nM | [5][6] |
Note: IC50 values are from separate studies and may not be directly comparable due to potential variations in experimental conditions.
Mechanism of Action
Both this compound and LY3000328 function as inhibitors of Cathepsin S. This compound is described as a highly specific, orally active antagonist of Cathepsin S.[2][3][4] LY3000328 is a potent and selective, non-covalent inhibitor of Cathepsin S.[5][7][8] The non-covalent binding mechanism of LY3000328 involves interaction with the S2 and S3 subsites of the enzyme without directly interacting with the active site cysteine residue (Cys25).[7][8]
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the Cathepsin S signaling pathway in antigen presentation and a general workflow for evaluating Cathepsin S inhibitors in vitro.
Caption: Cathepsin S role in MHC class II antigen presentation.
Caption: Generalized workflow for in vitro Cathepsin S inhibition assay.
Experimental Protocols
While specific, detailed protocols from the original studies are not fully available, a representative protocol for a Cathepsin S inhibition assay is provided below. This protocol is based on commonly used methodologies in the field.
In Vitro Cathepsin S Fluorogenic Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against recombinant Cathepsin S.
Materials:
-
Recombinant human or murine Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay Buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 5 mM DTT, 1 mM EDTA, pH 5.5)
-
Test compounds (this compound, LY3000328) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration in the assay is consistent across all wells and typically below 1%.
-
Enzyme Preparation: Dilute the recombinant Cathepsin S in Assay Buffer to the desired working concentration.
-
Assay Reaction: a. To each well of the 96-well plate, add a specific volume of the diluted test compound or vehicle control (Assay Buffer with DMSO). b. Add the diluted Cathepsin S solution to each well. c. Incubate the plate at room temperature for a pre-determined period (e.g., 15-30 minutes) to allow for compound-enzyme interaction.
-
Substrate Addition: Add the fluorogenic Cathepsin S substrate to each well to initiate the enzymatic reaction.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 380 nm excitation and 460 nm emission for AMC-based substrates) using a fluorescence plate reader. Measurements can be taken kinetically over a period of time or as an endpoint reading after a specific incubation period.
-
Data Analysis: a. Subtract the background fluorescence (wells without enzyme) from all readings. b. Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. c. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Summary and Conclusion
Based on the available in vitro data, both this compound and LY3000328 are potent inhibitors of Cathepsin S. This compound appears to exhibit a higher potency with IC50 values in the sub-nanomolar range for both human and murine Cathepsin S.[2][3][4] LY3000328 is also a highly effective inhibitor with IC50 values in the low nanomolar range.[5][6]
The choice between these two inhibitors for research or therapeutic development may depend on various factors beyond in vitro potency, including selectivity against other cathepsins and proteases, pharmacokinetic properties, and in vivo efficacy in specific disease models. The non-covalent mechanism of LY3000328 might offer a different pharmacological profile compared to other types of inhibitors.
References
- 1. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound | TargetMol [targetmol.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. selleckchem.com [selleckchem.com]
- 7. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]
Structural and functional differences between RO5461111 and other CatS inhibitors.
For Researchers, Scientists, and Drug Development Professionals
Cathepsin S (CatS), a lysosomal cysteine protease, plays a pivotal role in the immune system, primarily through its function in the processing of the invariant chain (Ii) associated with MHC class II molecules. This activity is crucial for antigen presentation and the subsequent activation of CD4+ T cells. Dysregulation of CatS activity has been implicated in a variety of autoimmune diseases and other pathologies, making it a compelling target for therapeutic intervention. This guide provides a detailed comparison of RO5461111, a highly potent and specific CatS inhibitor, with other notable inhibitors, focusing on their structural and functional differences, supported by experimental data and protocols.
Functional Comparison of CatS Inhibitors
The potency and selectivity of CatS inhibitors are critical parameters for their therapeutic potential. The following table summarizes the in vitro inhibitory activity of this compound, LY3000328, and RO5459072 against human and murine Cathepsin S.
| Inhibitor | Target | IC50 (nM) | Selectivity | Mechanism of Action | Developer |
| This compound | Human CatS | 0.4 [1][2] | Highly specific[1][2] | Competitive, active site inhibitor[3] | Hoffmann-La Roche |
| Murine CatS | 0.5 [1][2] | ||||
| LY3000328 | Human CatS | 7.7 [4][5] | Highly selective against Cathepsins B, K, L, and V[6] | Non-covalent, binds to S2 and S3 subsites[7] | Eli Lilly |
| Murine CatS | 1.67 [4][5] | ||||
| RO5459072 | Human CatS | Not specified | Highly selective[8] | Covalent, reversible, active site inhibitor[8] | Hoffmann-La Roche |
Key Functional Differences:
-
Potency: this compound demonstrates exceptional potency against both human and murine Cathepsin S, with sub-nanomolar IC50 values, making it one of the most potent inhibitors reported.[1][2] LY3000328 also shows high potency in the low nanomolar range.[4][5]
-
Mechanism of Inhibition: A key differentiator lies in their interaction with the enzyme. This compound and RO5459072 are active site-directed inhibitors, with RO5459072 forming a reversible covalent bond.[3][8] In contrast, LY3000328 is a non-covalent inhibitor that binds to the S2 and S3 subsites of Cathepsin S, away from the catalytic cysteine residue.[7] This non-covalent nature may offer advantages in terms of safety and off-target reactivity.
-
Selectivity: All three inhibitors are reported to be highly selective for Cathepsin S over other related cathepsins such as K, L, B, and V.[6][8] This high selectivity is crucial for minimizing off-target effects, a significant challenge in the development of cathepsin inhibitors due to the high structural similarity among family members.
Structural Comparison of CatS Inhibitors
The chemical structures of this compound and LY3000328 are distinct, leading to their different mechanisms of action.
-
This compound: The specific chemical structure of this compound is detailed in various chemical supplier databases. Its design is optimized for high-affinity binding to the active site of Cathepsin S.
-
LY3000328: The structure of LY3000328 has been published and is characterized by a non-peptidic backbone designed to interact with the S2 and S3 pockets of the enzyme.[6]
Signaling Pathway and Experimental Workflow
To understand the context of CatS inhibition and the methods used to evaluate these inhibitors, the following diagrams illustrate the MHC class II antigen presentation pathway and a general workflow for screening CatS inhibitors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | TargetMol [targetmol.com]
- 3. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. academic.oup.com [academic.oup.com]
A Comparative Guide to RO5461111 and Covalent Cathepsin S Inhibitors in Autoimmune Models
For Researchers, Scientists, and Drug Development Professionals
Cathepsin S (CatS), a lysosomal cysteine protease, has emerged as a significant therapeutic target in a range of autoimmune diseases. Its primary role in the processing of the invariant chain (Ii) makes it a critical enzyme in the MHC class II antigen presentation pathway, a cornerstone of the adaptive immune response. Dysregulation of CatS activity is implicated in the pathogenesis of various autoimmune disorders, including systemic lupus erythematosus (SLE), Sjögren's syndrome, and psoriasis. Consequently, the development of potent and selective CatS inhibitors is an area of intense research.
This guide provides an objective comparison of RO5461111, a competitive and reversible CatS inhibitor, with a selection of covalent CatS inhibitors that have been evaluated in preclinical autoimmune models. We present available quantitative data, detailed experimental methodologies, and visual representations of key biological pathways and experimental workflows to aid researchers in understanding the landscape of CatS inhibition.
Mechanism of Action: Targeting Antigen Presentation
Cathepsin S plays a pivotal role in the adaptive immune system by facilitating the presentation of antigens to CD4+ T helper cells. It is the final protease involved in the degradation of the Ii chain, which otherwise blocks the peptide-binding groove of MHC class II molecules within the endosomal/lysosomal compartments of antigen-presenting cells (APCs). By cleaving the remaining Ii fragment (CLIP), CatS allows for the loading of antigenic peptides onto MHC class II molecules, which then traffic to the cell surface for presentation to T cells. Inhibition of CatS blocks this crucial step, leading to a downstream dampening of the autoimmune response.
Covalent inhibitors of CatS form a chemical bond with a reactive residue, typically the catalytic cysteine (Cys25), in the enzyme's active site. This interaction can be either reversible or irreversible. Reversible covalent inhibitors, such as those with a nitrile warhead, can form a transient bond that can be broken, allowing for a more controlled and potentially safer inhibition profile. Irreversible covalent inhibitors, on the other hand, permanently inactivate the enzyme.
Quantitative Comparison of Cathepsin S Inhibitors
The following tables summarize the available quantitative data for this compound and selected covalent CatS inhibitors. It is important to note that a direct head-to-head comparison is challenging due to the lack of studies performing side-by-side analysis under identical experimental conditions.
Table 1: In Vitro Potency and Selectivity of Cathepsin S Inhibitors
| Inhibitor | Type | Target | IC50 (nM) | Selectivity Notes | Reference(s) |
| This compound | Competitive, Reversible | Human Cathepsin S | 0.4[1] | Highly specific.[1] | [1] |
| Murine Cathepsin S | 0.5[1] | [1] | |||
| Petesicatib (RO5459072) | Covalent, Reversible | Cathepsin S | Not explicitly stated in provided abstracts | Highly selective.[2] | [2] |
| LY3000328 | Non-covalent | Cathepsin S | IC50 of 7.7 nM (human) and 1.67 nM (mice) for a closely related compound (compound 6).[3] | Selective for CatS over other cathepsins (B, L, K, and V).[3] | [3] |
| Millipore-219393 | Covalent (presumed) | Cathepsin S | Not explicitly stated in provided abstracts | Selective Cat S inhibitor. | |
| Clik60 | Covalent (presumed) | Cathepsin S | Not explicitly stated in provided abstracts | Specific inhibitor of Cathepsin S; did not inhibit Cathepsin B or L.[4] | [4] |
Table 2: In Vivo Efficacy of Cathepsin S Inhibitors in Autoimmune Models
| Inhibitor | Autoimmune Model | Animal Strain | Key Efficacy Readouts | Reference(s) |
| This compound | Systemic Lupus Erythematosus (SLE) | MRL-Fas(lpr) mice | Reduced activation of dendritic cells, CD4 T cells, and double-negative T cells; suppressed plasma cell maturation and IgG autoantibody production; reduced glomerular IgG deposits and protected from lupus nephritis.[1] | [1] |
| Millipore-219393 | Systemic Lupus Erythematosus (SLE)-associated Pulmonary Arterial Hypertension | Female MRL/lpr mice | Reduced Cat S activity in the lungs. | |
| LY3000328 | Autoimmune Diabetes | Non-obese diabetic (NOD) mice | Accelerated diabetes incidence and impaired glucose tolerance.[5] | [5] |
| Clik60 | Sjögren's Syndrome | NFS/sld mutant mice thymectomized at day 3 | Profoundly blocked lymphocytic infiltration into salivary and lacrimal glands; abrogated the rise in serum autoantibody production.[4] | [4] |
| CSI-75 | Multiple Sclerosis (EAE) & Rheumatoid Arthritis (CIA) | C57Bl/6 mice & DBA/1 mice | Significant reduction in disease score in both models.[6] | [6] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are summaries of the experimental protocols used in key studies of this compound and a covalent Cathepsin S inhibitor in the MRL/lpr mouse model of lupus.
This compound in a Murine Model of Systemic Lupus Erythematosus
-
Animal Model: Female MRL-Fas(lpr) mice, a well-established model for spontaneous development of SLE-like disease.[7]
-
Treatment Regimen: Oral administration of this compound at a dose of 30 mg/kg daily for 8 weeks.[1]
-
Key Outcome Measures:
-
Immunophenotyping: Flow cytometric analysis of splenocytes to quantify populations of dendritic cells, T cells (CD4+, CD8+, double-negative), and B cells.
-
Autoantibody Levels: Measurement of serum levels of anti-dsDNA and other IgG autoantibodies by ELISA.
-
Histopathology: Histological examination of kidney sections to assess glomerular IgG deposition and the severity of lupus nephritis.
-
Proteinuria: Monitoring of urinary protein levels as an indicator of kidney damage.[8]
-
Millipore-219393 in a Murine Model of SLE-Associated Pulmonary Arterial Hypertension
-
Animal Model: Female MRL/lpr mice, which develop a lupus-like syndrome.
-
Treatment Regimen: Administration of the Cat S inhibitor from 11 to 15 weeks of age.
-
Key Outcome Measures:
-
Cathepsin S Activity: Measurement of Cat S enzymatic activity in lung tissue lysates.
-
Right Ventricular Systolic Pressure (RVSP): A measure of pulmonary hypertension.
-
Pulmonary Arterial Remodeling: Histological assessment of changes in the pulmonary arteries.
-
Visualizing Key Pathways and Processes
Diagrams generated using Graphviz provide a clear visual representation of the complex biological and experimental workflows discussed.
Caption: MHC Class II antigen presentation pathway.
Caption: Mechanism of covalent inhibition of Cathepsin S.
Caption: Experimental workflow for this compound in MRL/lpr mice.
Concluding Remarks
Both this compound and various covalent inhibitors have demonstrated therapeutic potential by targeting Cathepsin S in preclinical models of autoimmune diseases. This compound, a competitive reversible inhibitor, has shown significant efficacy in a lupus model, effectively dampening key pathological features of the disease.[1] Covalent inhibitors, with their potential for high potency and prolonged duration of action, also represent a promising therapeutic strategy.
The choice between a reversible, non-covalent inhibitor like this compound and a covalent inhibitor depends on several factors, including the desired pharmacokinetic and pharmacodynamic profile, as well as the long-term safety considerations. The data presented in this guide, while not from direct comparative studies, provide a valuable resource for researchers to understand the current landscape of Cathepsin S inhibitors and to inform the design of future preclinical and clinical investigations. Further head-to-head studies in standardized autoimmune models are warranted to definitively establish the comparative efficacy and safety of these different inhibitory modalities.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. A randomized, double‐blind, placebo‐controlled, multiple dose, parallel study to investigate the effects of a cathepsin S inhibitor in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S inhibitor prevents autoantigen presentation and autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Evaluation of the pharmacological cathepsin S inhibitor LY3000328 on autoimmune diabetes in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Therapeutic dosing of an orally active, selective cathepsin S inhibitor suppresses disease in models of autoimmunity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Treatment of MRL/lpr mice, a genetic autoimmune model, with the Ras inhibitor, farnesylthiosalicylate (FTS) - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prevention of systemic lupus erythematosus in MRL/lpr mice by administration of an immunoglobulin-binding peptide - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating RO5461111 Efficacy: A Comparative Analysis with Cathepsin S Knockout Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pharmacological effects of RO5461111, a potent and selective Cathepsin S (CatS) inhibitor, with the genetic validation offered by Cathepsin S knockout (Ctss-/-) mouse models. The aim is to furnish researchers with the necessary data and methodologies to effectively validate the on-target effects of this compound in preclinical studies.
Introduction to this compound and Cathepsin S
Cathepsin S is a lysosomal cysteine protease that plays a pivotal role in the immune system.[1][2][3] A key function of CatS is the degradation of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[4][5] This process is essential for the loading of antigenic peptides onto MHC class II molecules and their subsequent presentation to CD4+ T helper cells, a critical step in initiating adaptive immune responses.[4][5] Dysregulation of CatS activity has been implicated in various autoimmune diseases, including systemic lupus erythematosus (SLE) and Sjögren's syndrome.[4][6][7]
This compound is a highly specific and orally active antagonist of Cathepsin S, with IC50 values of 0.4 nM for human CatS and 0.5 nM for murine CatS.[8][9][10][11] By inhibiting CatS activity, this compound effectively suppresses the activation of antigen-specific T cells and B cells, thereby ameliorating inflammation and autoimmune pathology in various preclinical models.[4][8][10]
Comparative Data: this compound Treatment vs. Cathepsin S Knockout
The use of Cathepsin S knockout (Ctss-/-) models provides a crucial benchmark for validating the specificity of pharmacological inhibitors like this compound. The phenotypic characteristics of Ctss-/- mice should, in principle, mirror the effects observed in wild-type mice treated with an effective and specific CatS inhibitor. The following table summarizes the expected comparative outcomes based on available preclinical data.
| Parameter | Wild-Type (WT) + Vehicle | Wild-Type (WT) + this compound | Cathepsin S Knockout (Ctss-/-) |
| MHC Class II Surface Expression on APCs | Normal | Reduced | Reduced[4] |
| Antigen-Specific CD4+ T Cell Proliferation | Robust | Significantly Inhibited | Significantly Inhibited[4] |
| Germinal Center Formation in Spleen | Present | Disrupted[8] | Impaired |
| Autoantibody Production (e.g., anti-dsDNA) | High (in disease models) | Significantly Reduced[4][8] | Significantly Reduced |
| Pulmonary Inflammation | Severe (in disease models) | Ameliorated[8][10] | Reduced[12] |
| Lupus Nephritis Severity | High (in disease models) | Improved[8][10] | Reduced |
Experimental Protocols
Detailed methodologies are essential for the accurate assessment of this compound's effects and their comparison with Ctss-/- models.
Flow Cytometry for Immune Cell Phenotyping
-
Objective: To quantify the frequency and activation status of immune cell populations (e.g., CD4+ T cells, B cells, dendritic cells) in lymphoid organs.
-
Methodology:
-
Prepare single-cell suspensions from spleens and lymph nodes of experimental animals (WT + vehicle, WT + this compound, Ctss-/-).
-
Perform red blood cell lysis using an appropriate buffer.
-
Stain cells with a panel of fluorescently labeled antibodies specific for cell surface markers (e.g., CD3, CD4, CD8, B220, CD11c, MHC Class II).
-
For intracellular cytokine staining (e.g., IFN-γ, IL-17), stimulate cells in vitro with a cell stimulation cocktail (containing PMA, ionomycin, and a protein transport inhibitor) for 4-6 hours prior to surface staining.
-
Following surface staining, fix and permeabilize the cells using a dedicated kit.
-
Stain for intracellular cytokines with specific antibodies.
-
Acquire data on a multicolor flow cytometer and analyze using appropriate software.
-
Enzyme-Linked Immunosorbent Assay (ELISA) for Autoantibody Quantification
-
Objective: To measure the levels of specific autoantibodies (e.g., anti-dsDNA IgG) in the serum of experimental animals.
-
Methodology:
-
Coat 96-well microplates with the target antigen (e.g., double-stranded DNA) and incubate overnight at 4°C.
-
Wash the plates and block non-specific binding sites with a blocking buffer (e.g., 1% BSA in PBS).
-
Add diluted serum samples from each experimental group to the wells and incubate.
-
Wash the plates and add a horseradish peroxidase (HRP)-conjugated secondary antibody that detects the primary antibody isotype (e.g., anti-mouse IgG).
-
Wash the plates and add a TMB substrate solution.
-
Stop the reaction with a stop solution (e.g., 2N H2SO4).
-
Measure the optical density at 450 nm using a microplate reader.
-
Quantify antibody concentrations by comparing to a standard curve.
-
Histological Analysis of Tissue Inflammation
-
Objective: To assess the extent of immune cell infiltration and tissue damage in target organs (e.g., kidneys, lungs).
-
Methodology:
-
Harvest tissues of interest and fix them in 10% neutral buffered formalin.
-
Process the fixed tissues and embed them in paraffin.
-
Section the paraffin blocks at 4-5 µm thickness and mount the sections on glass slides.
-
Deparaffinize and rehydrate the tissue sections.
-
Perform Hematoxylin and Eosin (H&E) staining to visualize tissue morphology and inflammatory infiltrates.
-
For more specific analysis, perform immunohistochemistry (IHC) using antibodies against specific cell markers (e.g., CD4 for T cells, B220 for B cells).
-
Acquire images using a light microscope and score the degree of inflammation and tissue damage in a blinded manner.
-
Visualizing the Mechanism and Workflow
Signaling Pathway of Cathepsin S in Antigen Presentation
Caption: Cathepsin S-mediated antigen presentation pathway and the inhibitory action of this compound.
Experimental Workflow for Validating this compound
Caption: Workflow for validating the on-target effects of this compound using Cathepsin S knockout models.
References
- 1. Cathepsin S Evokes PAR2-Dependent Pain in Oral Squamous Cell Carcinoma Patients and Preclinical Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cathepsin S: molecular mechanisms in inflammatory and immunological processes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Ins and Outs of Cathepsins: Physiological Function and Role in Disease Management - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of Cathepsin S in Autoimmune CD25KO Mouse Improves Sjögren Disease–Like Lacrimal Gland Pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | TargetMol [targetmol.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. Genetic and pharmacological evaluation of cathepsin s in a mouse model of asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Review of Selective Non-covalent Cathepsin S Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cathepsin S (CatS), a lysosomal cysteine protease, has emerged as a significant therapeutic target for a range of diseases, including autoimmune disorders, certain cancers, and cardiovascular conditions. Its pivotal role in the major histocompatibility complex (MHC) class II antigen presentation pathway and other signaling cascades has spurred the development of numerous inhibitors. This guide provides a comparative analysis of key selective non-covalent Cathepsin S inhibitors, focusing on their performance, supporting experimental data, and relevant biological pathways.
Performance Comparison of Selective Non-covalent Cathepsin S Inhibitors
The development of selective non-covalent inhibitors of Cathepsin S is a key area of research, aiming to provide reversible and specific therapeutic agents. Below is a summary of the quantitative data for prominent inhibitors identified in the literature.
| Inhibitor | Chemical Scaffold | Target Potency (Human CatS) | Selectivity Profile | Pharmacokinetic Profile |
| LY3000328 | Urea-based | IC50: 7.7 nM, 1.67 nM (mouse)[1] | Highly selective against Cathepsins K, L, B, and V.[2] | Oral bioavailability, linear pharmacokinetics up to 300 mg doses in healthy volunteers.[3] A transient decrease in plasma CatS activity is followed by a more prolonged increase in CatS mass.[3] |
| RO5459072 | Not specified | Potent and selective inhibitor.[4][5] | Highly selective for Cathepsin S.[5] | Orally administered in clinical trials.[6] Showed dose-dependent target engagement in humans.[7] |
| MIV-247 | Not specified | Kᵢ: 2.1 nM (human), 4.2 nM (mouse), 7.5 nM (cynomolgus monkey)[8] | Highly selective and potent.[8] | Orally available.[8] |
| JNJ-10329670 | Pyrazolo[4,3-c]pyridine | Kᵢ: ~30 nM[9] | Inactive against closely related cathepsins L, F, and K.[9] | Orally bioavailable.[9] |
Signaling Pathways Involving Cathepsin S
Cathepsin S plays a crucial role in several key biological pathways. Understanding these pathways is essential for elucidating the mechanism of action of its inhibitors.
MHC Class II Antigen Presentation Pathway
Cathepsin S is a critical enzyme in the processing of the invariant chain (Ii) associated with MHC class II molecules in antigen-presenting cells (APCs).[10] This process is essential for the loading of antigenic peptides onto MHC class II molecules for presentation to CD4+ T-cells.[11] Inhibition of Cathepsin S blocks this degradation, leading to the accumulation of an Ii fragment known as the class II-associated invariant chain peptide (CLIP) in the peptide-binding groove of MHC class II molecules, thereby preventing antigen presentation.[12]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and pharmacodynamics of the cathepsin S inhibitor, LY3000328, in healthy subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. academic.oup.com [academic.oup.com]
- 5. A randomized, double‐blind, placebo‐controlled, multiple dose, parallel study to investigate the effects of a cathepsin S inhibitor in celiac disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pharmacodynamic Monitoring of RO5459072, a Small Molecule Inhibitor of Cathepsin S - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Advances in Cathepsin S Inhibition: Challenges and Breakthroughs in Drug Development [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Cathepsin S controls MHC class II-mediated antigen presentation by epithelial cells in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cathepsin S Controls the Trafficking and Maturation of Mhc Class II Molecules in Dendritic Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 12. youtube.com [youtube.com]
Justification for Selecting RO5461111: A Comparative Analysis of Cathepsin S Inhibitors
For researchers, scientists, and drug development professionals, the selection of a specific chemical probe or therapeutic candidate requires rigorous evaluation of its potency, selectivity, and efficacy. This guide provides a comprehensive comparison of RO5461111, a potent and selective Cathepsin S (CatS) inhibitor, with other available compounds, supported by experimental data to justify its use in preclinical research and development.
Cathepsin S is a lysosomal cysteine protease that plays a pivotal role in the immune system, primarily through its function in the processing and presentation of antigens by major histocompatibility complex (MHC) class II molecules. Its involvement in various autoimmune diseases, such as systemic lupus erythematosus (SLE) and Sjögren's syndrome, has made it an attractive therapeutic target. This compound has emerged as a highly specific and orally active antagonist of CatS, demonstrating significant potential in modulating immune responses.
Comparative Analysis of In Vitro Potency and Selectivity
The efficacy of a targeted inhibitor is fundamentally determined by its potency against the intended target and its selectivity over other related enzymes. The following table summarizes the available data for this compound and a key competitor, LY3000328.
| Compound | Target | IC50 (nM) | Selectivity Profile |
| This compound | Human Cathepsin S | 0.4 | Highly selective. |
| Murine Cathepsin S | 0.5 | ||
| LY3000328 | Human Cathepsin S | 7.7 | Exhibits very high selectivity against Cathepsins L, K, B, and V[1]. |
| Murine Cathepsin S | 1.67[2] |
Note: Detailed IC50 values for this compound against other cathepsins were not available in the searched literature, though it is consistently described as "highly specific."[3] Similarly, specific IC50 values for LY3000328 against other cathepsins were not found, but its high selectivity is noted[1].
In Vivo Efficacy in Preclinical Models
The therapeutic potential of this compound has been demonstrated in the MRL/lpr mouse model, a well-established model for SLE. Oral administration of this compound has been shown to significantly ameliorate disease pathology.
| Compound | Animal Model | Key Findings |
| This compound | MRL/lpr mice (Lupus model) | - Reduced activation of spleen dendritic cells, CD4+ T cells, and double-negative T cells.[4]- Suppressed follicular B-cell maturation and plasma cell development.[4]- Decreased hypergammaglobulinemia and production of lupus autoantibodies.[4]- Improved lupus nephritis and reduced lung inflammation.[4] |
| LY3000328 | CaCl2-induced Abdominal Aortic Aneurysm (AAA) in mice | - Dose-responsive reduction in aortic diameter.[2] |
While a direct head-to-head in vivo comparison in the same disease model was not found in the literature, the robust data for this compound in a highly relevant autoimmune disease model underscores its potential for autoimmune indications.
Signaling Pathways and Experimental Workflows
The primary mechanism of action of this compound is the inhibition of Cathepsin S, which is a critical step in the MHC class II antigen presentation pathway. By blocking CatS, this compound prevents the degradation of the invariant chain (Ii) fragment, CLIP, from the peptide-binding groove of MHC class II molecules. This, in turn, inhibits the loading of antigenic peptides and subsequent presentation to CD4+ T cells, leading to a dampening of the adaptive immune response.
Recent studies have also suggested a role for Cathepsin S in modulating NF-κB signaling, a key pathway in inflammation. Inhibition of CatS has been shown to reduce the nuclear translocation of p65-NF-κB and subsequent expression of pro-inflammatory genes[5][6].
Experimental Protocols
Cathepsin S Enzymatic Assay
Objective: To determine the in vitro inhibitory activity of compounds against Cathepsin S.
Materials:
-
Recombinant human Cathepsin S
-
Fluorogenic substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 10 mM DTT, pH 5.5)
-
Test compounds (e.g., this compound) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
Add a fixed concentration of recombinant Cathepsin S to each well of the microplate.
-
Add the diluted test compounds to the wells and incubate for a pre-determined time at 37°C to allow for inhibitor binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to each well.
-
Monitor the fluorescence intensity (e.g., excitation at 380 nm, emission at 460 nm) over time using a plate reader.
-
Calculate the rate of substrate cleavage for each compound concentration.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
In Vitro T Cell Activation Assay
Objective: To assess the effect of Cathepsin S inhibitors on antigen-specific T cell activation.
Materials:
-
Antigen-presenting cells (APCs), such as dendritic cells or B cells
-
CD4+ T cells
-
Specific antigen (e.g., ovalbumin)
-
Test compounds (e.g., this compound)
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% FBS)
-
Proliferation dye (e.g., CFSE)
-
Flow cytometer
-
ELISA kits for cytokine measurement (e.g., IL-2, IFN-γ)
Procedure:
-
Isolate APCs and CD4+ T cells from peripheral blood or spleen.
-
Label the CD4+ T cells with a proliferation dye like CFSE.
-
Culture the APCs in the presence of the specific antigen and varying concentrations of the test compound for a sufficient time to allow for antigen processing and presentation.
-
Co-culture the pre-treated APCs with the CFSE-labeled CD4+ T cells for 3-5 days.
-
Assess T cell proliferation by measuring the dilution of the CFSE dye using flow cytometry.
-
Collect the cell culture supernatants and measure the levels of key cytokines (e.g., IL-2, IFN-γ) using ELISA to determine the effect on T cell effector function.
Conclusion and Justification
The available data strongly support the use of this compound as a superior tool for investigating the role of Cathepsin S in autoimmune and inflammatory processes. Its sub-nanomolar potency against both human and murine Cathepsin S, combined with its high selectivity, ensures targeted engagement with minimal off-target effects. Furthermore, the demonstrated in vivo efficacy of this compound in a stringent mouse model of lupus provides compelling evidence of its therapeutic potential.
While other compounds like LY3000328 also show promise, the extensive characterization of this compound in the context of autoimmunity, coupled with its excellent potency, makes it a more justified choice for researchers focusing on this therapeutic area. The detailed experimental protocols provided in this guide offer a starting point for the rigorous evaluation of this compound and other Cathepsin S inhibitors in various research settings. The continued investigation into the downstream signaling effects of Cathepsin S inhibition will further elucidate its role in immune regulation and open new avenues for therapeutic intervention.
References
- 1. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Cathepsin S Knockdown Suppresses Endothelial Inflammation, Angiogenesis, and Complement Protein Activity under Hyperglycemic Conditions In Vitro by Inhibiting NF-κB Signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Cysteine cathepsins control hepatic NF-κB-dependent inflammation via sirtuin-1 regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Decoding the Inhibition of Cathepsin S: A Comparative Analysis of Binding Pockets
For Immediate Publication
A Comprehensive Guide for Researchers and Drug Development Professionals
This guide provides a detailed comparative analysis of the binding pockets of various Cathepsin S (CatS) inhibitors. Cathepsin S, a cysteine protease, plays a crucial role in the processing of antigens for presentation by major histocompatibility complex (MHC) class II molecules, making it a significant target in the development of therapeutics for autoimmune diseases and certain cancers.[1][2][3][4] This publication offers an objective comparison of inhibitor performance, supported by experimental data, to aid researchers in the strategic design of novel and potent CatS inhibitors.
Comparative Analysis of Cathepsin S Inhibitors
The binding pocket of Cathepsin S is comprised of several subsites, with the S1, S2, and S3 pockets being the most critical for inhibitor binding and selectivity.[1][3] The specificity of inhibitors is largely determined by their interactions with the amino acid residues within these pockets.[1][3] Both covalent and non-covalent inhibitors have been developed, each with distinct mechanisms of action and interaction profiles. Covalent inhibitors typically form a bond with the active site cysteine (Cys25), while non-covalent inhibitors engage in various non-bonded interactions within the binding pocket.[4]
Below is a summary of various CatS inhibitors, their binding affinities, and the key interacting residues within the S1, S2, and S3 pockets as determined by X-ray crystallography.
| Inhibitor Name/Code | Type | PDB ID | Kᵢ (nM) | IC₅₀ (nM) | Interacting Residues in Binding Pockets |
| Covalent Inhibitors | |||||
| Aldehyde Inhibitor | Covalent | 1NQC | - | - | S1: -S2: Phe211S3: - |
| Vinyl Sulfone Inhibitor | Covalent | 1NQC | - | - | S1: -S2: Phe211S3: - |
| Petesicatib (RO5459072) | Covalent (Reversible) | - | - | 0.1 (human) | Interacts with the S2 pocket. |
| Non-Covalent Inhibitors | |||||
| LY3000328 | Non-covalent | - | - | 7.7 (human), 1.67 (mouse) | Interacts with residues in the S2 and S3 pockets. |
| JNJ-10329670 | Non-covalent | - | 27 | - | Binds to the S1, S2, and S3 pockets. |
| RO5444101 | Non-covalent | - | - | 0.2 (human), 0.3 (mouse) | Interacts with the S2 pocket.[5] |
| Triazole-based inhibitor | Non-covalent | 2H7J | - | 15 | Interacts with residues in the S1, S2, and S3 pockets. |
Key Signaling Pathway and Experimental Workflows
To provide a broader context for the significance of Cathepsin S inhibition, the following diagrams illustrate the role of CatS in the MHC class II antigen presentation pathway and a general workflow for the discovery and characterization of CatS inhibitors.
Caption: Role of Cathepsin S in the MHC Class II Antigen Presentation Pathway.
Caption: General Workflow for Cathepsin S Inhibitor Discovery and Development.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key assays used in the characterization of CatS inhibitors.
Cathepsin S Activity Assay (Fluorometric)
This assay measures the enzymatic activity of CatS by detecting the cleavage of a fluorogenic substrate.
Materials:
-
Recombinant human Cathepsin S
-
Cathepsin S substrate (e.g., Z-VVR-AMC)
-
Assay buffer (e.g., 100 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, pH 5.5)
-
DTT (Dithiothreitol)
-
Test inhibitors
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Prepare the assay buffer and add DTT to a final concentration of 5 mM.
-
Dilute the recombinant Cathepsin S in the assay buffer to the desired concentration.
-
Add 50 µL of the diluted enzyme solution to each well of the 96-well plate.
-
Add 2 µL of the test inhibitor (dissolved in DMSO) or DMSO (for control) to the respective wells.
-
Incubate the plate at 37°C for 15 minutes.
-
Prepare the substrate solution by diluting the stock in the assay buffer.
-
Initiate the reaction by adding 50 µL of the substrate solution to each well.
-
Immediately measure the fluorescence intensity (Excitation: 380 nm, Emission: 460 nm) at regular intervals for 30-60 minutes at 37°C.
-
Calculate the rate of reaction (slope of the linear portion of the fluorescence vs. time curve).
-
Determine the percent inhibition for each inhibitor concentration and calculate the IC₅₀ value.
Surface Plasmon Resonance (SPR) for Binding Kinetics
SPR is a label-free technique used to measure the kinetics of binding between an inhibitor and CatS.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Recombinant human Cathepsin S
-
Test inhibitors
-
Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.5)
-
Running buffer (e.g., HBS-EP+)
-
Amine coupling kit (EDC, NHS, ethanolamine)
Procedure:
-
Equilibrate the sensor chip with the running buffer.
-
Activate the sensor surface using a 1:1 mixture of EDC and NHS.
-
Immobilize Cathepsin S onto the sensor surface by injecting the protein solution in the immobilization buffer. A typical immobilization level is around 3000-5000 Resonance Units (RU).[6]
-
Deactivate any remaining active esters with an injection of ethanolamine.[6]
-
Prepare a series of dilutions of the test inhibitor in the running buffer.
-
Inject the inhibitor solutions over the immobilized CatS surface at a constant flow rate (e.g., 30 µL/min) for a defined association time (e.g., 120 seconds).[6]
-
Allow the inhibitor to dissociate by flowing the running buffer over the surface for a defined dissociation time (e.g., 300 seconds).
-
Regenerate the sensor surface between inhibitor injections if necessary, using a mild regeneration solution (e.g., a short pulse of low pH buffer).
-
Fit the resulting sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).
Isothermal Titration Calorimetry (ITC) for Binding Thermodynamics
ITC directly measures the heat changes associated with the binding of an inhibitor to CatS, providing a complete thermodynamic profile of the interaction.
Materials:
-
Isothermal titration calorimeter
-
Recombinant human Cathepsin S
-
Test inhibitors
-
Dialysis buffer (e.g., 20 mM Tris, 150 mM NaCl, pH 7.5)
Procedure:
-
Thoroughly dialyze both the CatS protein and the inhibitor solution against the same buffer to minimize heats of dilution.
-
Degas both solutions before loading into the ITC instrument.
-
Fill the sample cell (typically ~200 µL) with the CatS solution (e.g., 10-20 µM).
-
Fill the injection syringe (typically ~40 µL) with the inhibitor solution (e.g., 100-200 µM).
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of small injections (e.g., 2 µL) of the inhibitor into the CatS solution, with sufficient time between injections for the signal to return to baseline.
-
Integrate the heat change for each injection to generate a binding isotherm.
-
Fit the binding isotherm to a suitable binding model (e.g., one-site binding model) to determine the binding affinity (Kₐ), enthalpy change (ΔH), and stoichiometry (n) of the interaction. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated.[2]
This guide provides a foundational understanding of the comparative analysis of Cathepsin S inhibitors. The provided data and protocols are intended to assist researchers in their efforts to design and develop novel therapeutics targeting this important enzyme.
References
Evaluating the Translational Potential of RO5461111: A Comparative Guide to Clinically Tested Cathepsin S Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Cathepsin S (CTSS) has emerged as a compelling therapeutic target for a range of autoimmune diseases and other inflammatory conditions due to its critical role in antigen presentation. This guide provides a comprehensive evaluation of the preclinical compound RO5461111 in comparison to other Cathepsin S inhibitors that have undergone clinical testing. By presenting key experimental data, detailed methodologies, and visual representations of the underlying biology, this document aims to facilitate an objective assessment of their translational potential.
Executive Summary
This compound is a highly potent and specific, orally active antagonist of Cathepsin S.[1][2] Preclinical studies have demonstrated its efficacy in animal models of autoimmune diseases, such as systemic lupus erythematosus (SLE). This guide compares the performance of this compound with other clinically tested Cathepsin S inhibitors, including RO5459072, LY3000328, VBY-036, and VBY-891. The primary mechanism of action for these inhibitors is the blockade of MHC class II-mediated antigen presentation, a key driver of autoimmune responses. Additionally, emerging evidence suggests a role for Cathepsin S in activating Protease-Activated Receptor 2 (PAR2), which may also be modulated by these inhibitors.
Comparative Performance of Cathepsin S Inhibitors
The following tables summarize the available quantitative data for this compound and clinically tested Cathepsin S inhibitors. This data is essential for comparing their potency, selectivity, and potential for off-target effects.
Table 1: In Vitro Potency of Cathepsin S Inhibitors
| Compound | Target | IC50 (nM) | Species | Reference |
| This compound | Cathepsin S | 0.4 | Human | [1] |
| Cathepsin S | 0.5 | Murine | [1] | |
| LY3000328 | Cathepsin S | 7.7 | Human | [3] |
| Cathepsin S | 1.67 | Murine | [3] | |
| RO5444101 | Cathepsin S | 0.2 | Human | |
| Cathepsin S | 0.3 | Murine | ||
| VBY-891 | Cathepsin S | Picomolar range (enzyme), Nanomolar range (cellular) | Not Specified | [4] |
| VBY-825 | Cathepsin L | 0.5 and 3.3 (two isoforms) | Human (in intact HUVECs) | [5] |
| Cathepsin B | 4.3 | Human (in intact HUVECs) | [5] |
Table 2: Selectivity Profile of Cathepsin S Inhibitors
| Compound | Off-Target Cathepsins | Selectivity | Reference |
| LY3000328 | Cathepsins B, L, K, V | Highly selective for Cathepsin S | [3] |
| RO5444101 | Other cysteine cathepsins | >25,000-fold more selective for Cathepsin S | |
| VBY-891 | Cathepsins L, B, F, K | Highly selective for Cathepsin S | [4] |
| VBY-036 | Related human cathepsins | Highly selective | [6] |
Table 3: In Vivo Efficacy of Cathepsin S Inhibitors
| Compound | Animal Model | Disease | Key Findings | Reference |
| This compound | MRL-Fas(lpr) mice | Systemic Lupus Erythematosus (SLE) | Reduced activation of dendritic cells, T cells, and B cells; Reversed hypergammaglobulinemia; Suppressed autoantibody production; Prevented lupus nephritis progression. | [1][2][7] |
| LY3000328 | CaCl2-induced mouse model | Abdominal Aortic Aneurysm (AAA) | Dose-responsive reduction in aortic diameter. | [8][9] |
| VBY-999 | βENaC-Tg mice | Cystic Fibrosis-like lung disease | Reduced pulmonary inflammation and airway mucus obstruction. | [10] |
Signaling Pathways and Experimental Workflows
To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.
Caption: MHC Class II Antigen Presentation Pathway and Inhibition by Cathepsin S Inhibitors.
Caption: General Workflow for a Cathepsin S Enzymatic Inhibition Assay.
Experimental Protocols
A detailed understanding of the experimental methodologies is crucial for interpreting the comparative data. Below are generalized protocols for key assays used in the evaluation of Cathepsin S inhibitors.
Cathepsin S Enzymatic Inhibition Assay (Fluorometric)
This assay is used to determine the in vitro potency (IC50) of an inhibitor against Cathepsin S.
Materials:
-
Recombinant human or murine Cathepsin S
-
Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AFC)
-
Assay Buffer (e.g., 50 mM sodium acetate, 4 mM DTT, pH 5.5)
-
Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a serial dilution of the test inhibitor in the assay buffer.
-
In the wells of the microplate, add the Cathepsin S enzyme solution.
-
Add the serially diluted inhibitor to the wells containing the enzyme. Include control wells with enzyme and buffer only (positive control) and buffer only (background).
-
Pre-incubate the enzyme and inhibitor for a specified time (e.g., 15-30 minutes) at room temperature to allow for binding.
-
Initiate the enzymatic reaction by adding the fluorogenic substrate to all wells.
-
Immediately begin measuring the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., 400 nm excitation and 505 nm emission for AFC) over a set period (e.g., 30-60 minutes) at a constant temperature (e.g., 37°C).
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rates against the inhibitor concentrations and fit the data to a suitable dose-response curve to determine the IC50 value.
In Vivo Efficacy in a Murine Model of Systemic Lupus Erythematosus (MRL/lpr mice)
This protocol outlines a general procedure to evaluate the therapeutic potential of a Cathepsin S inhibitor in a spontaneous mouse model of lupus.
Animal Model:
-
Female MRL/lpr mice, which spontaneously develop a lupus-like autoimmune disease.
Treatment:
-
Begin treatment at an age when disease symptoms are typically emerging (e.g., 8-10 weeks of age).
-
Administer the test inhibitor (e.g., this compound) or vehicle control orally (p.o.) daily for a specified duration (e.g., 8-12 weeks).
Outcome Measures:
-
Proteinuria: Monitor urine protein levels weekly as an indicator of kidney damage (lupus nephritis).
-
Autoantibody Titers: At the end of the study, collect blood and measure serum levels of anti-dsDNA and other relevant autoantibodies by ELISA.
-
Spleen and Lymph Node Analysis: Harvest spleens and lymph nodes and analyze immune cell populations (e.g., T cells, B cells, dendritic cells) by flow cytometry. Assess activation markers (e.g., CD69, CD86).
-
Histopathology: Perform histological analysis of kidneys to assess the severity of lupus nephritis (e.g., glomerulonephritis, immune complex deposition).
Conclusion
This compound demonstrates high potency and specificity for Cathepsin S, with promising in vivo efficacy in a preclinical model of SLE. When compared to clinically tested inhibitors, this compound exhibits a comparable or superior potency profile to LY3000328. While clinical data for this compound is not yet available, its strong preclinical data package suggests significant translational potential. Further head-to-head comparative studies with other clinical-stage inhibitors would be beneficial for a more definitive assessment. The continued development of potent and selective Cathepsin S inhibitors like this compound holds promise for new therapeutic options in autoimmune and inflammatory diseases.
References
- 1. Cathepsin S inhibition suppresses systemic lupus erythematosus and lupus nephritis because cathepsin S is essential for MHC class II-mediated CD4 T cell and B cell priming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. epub.ub.uni-muenchen.de [epub.ub.uni-muenchen.de]
- 3. mdpi.com [mdpi.com]
- 4. Virobay and LEO Pharma Initiate a Phase 1 Trial of VBY-891, a Compound Intended for Oral Treatment of Psoriasis [prnewswire.com]
- 5. Identification and preclinical testing of a reversible cathepsin protease inhibitor reveals anti-tumor efficacy in a pancreatic cancer model - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Virobay, Inc. initiates a Phase 1 Trial of VBY-036, a compound intended for the treatment of neuropathic pain [prnewswire.com]
- 7. researchgate.net [researchgate.net]
- 8. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Discovery of Cathepsin S Inhibitor LY3000328 for the Treatment of Abdominal Aortic Aneurysm - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Therapeutic Inhibition of Cathepsin S Reduces Inflammation and Mucus Plugging in Adult βENaC-Tg Mice - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Essential Guide to the Proper Disposal of RO5461111
This document provides immediate safety and logistical information for the proper disposal of RO5461111, a potent and specific Cathepsin S antagonist used in research.[1][2] Adherence to these procedural guidelines is critical for ensuring laboratory safety and regulatory compliance. This information is intended for researchers, scientists, and drug development professionals.
Disclaimer: A specific Safety Data Sheet (SDS) for this compound containing detailed disposal instructions was not available in the public domain at the time of this writing. The following procedures are based on general best practices for the disposal of potent, research-grade chemical compounds. Always consult your institution's Environmental Health and Safety (EHS) office for specific guidance and to ensure compliance with local, state, and federal regulations.
Chemical and Physical Properties Summary
The following table summarizes the known properties of this compound based on available data. This information is crucial for assessing the potential hazards and determining the appropriate disposal route.
| Property | Data | Reference |
| Product Name | This compound | [1][2] |
| CAS Number | 1252637-46-9 | [1][2] |
| Biological Activity | A highly specific and orally active antagonist of Cathepsin S. It inhibits human and murine Cathepsin S with IC50 values of 0.4 nM and 0.5 nM, respectively. It suppresses the activation of antigen-specific T cells and B cells. | [1][2] |
| Primary Use | For research purposes only. Not for human or veterinary use. | [1][2][3] |
| Physical Form | Typically supplied as a solid or in a solution (e.g., 10 mM in DMSO). | [2] |
| General Handling Advice | Avoid contact with eyes, skin, and clothing. Avoid ingestion and inhalation. Use with adequate ventilation. Wash hands thoroughly after handling. | [4] |
Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure assumes the compound will be treated as a hazardous chemical waste.
1. Personal Protective Equipment (PPE):
-
Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves, when handling this compound waste.
2. Waste Segregation and Collection:
-
Solid Waste:
-
Collect any unused or expired solid this compound in its original container or a clearly labeled, sealed container.
-
Contaminated materials such as weigh boats, pipette tips, and gloves should be collected in a designated, lined container for solid chemical waste.
-
-
Liquid Waste:
-
Solutions of this compound (e.g., in DMSO) should be collected in a designated, leak-proof container for hazardous liquid waste.
-
Do not mix with other incompatible waste streams.
-
Do not dispose of this compound solutions down the drain.[5]
-
-
Empty Containers:
3. Waste Labeling:
-
All waste containers must be clearly labeled with a "Hazardous Waste" tag.
-
The label must include:
-
The full chemical name: this compound
-
The CAS number: 1252637-46-9
-
An accurate estimation of the concentration and volume of the waste.
-
The date when the waste was first added to the container.
-
The specific hazards associated with the compound (e.g., "Potent Bioactive Compound," "Toxic").
-
4. Storage of Waste:
-
Store waste containers in a designated, secure area away from general laboratory traffic.
-
Ensure containers are tightly sealed to prevent leaks or spills.
-
Follow your institution's guidelines for the temporary storage of hazardous waste.
5. Waste Pickup and Disposal:
-
Contact your institution's EHS or hazardous waste management service to schedule a pickup.
-
Do not attempt to dispose of the chemical waste through regular trash or drain disposal.[5]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated materials.
Caption: Workflow for the safe disposal of this compound waste.
Experimental Protocols and Signaling Pathways
While specific experimental protocols for the disposal of this compound are not available, the compound is known to be an inhibitor of Cathepsin S.[1][2] Cathepsin S is a cysteine protease involved in antigen presentation and extracellular matrix remodeling.[7] Due to its potent biological activity, it is imperative to handle and dispose of this compound in a manner that prevents unintended environmental release or human exposure. There are no described signaling pathways directly related to the disposal of this compound. The primary concern is its inherent biological activity and potential toxicity, which necessitates its classification as hazardous waste.
References
- 1. This compound | TargetMol [targetmol.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. resources.bio-techne.com [resources.bio-techne.com]
- 5. nems.nih.gov [nems.nih.gov]
- 6. orf.od.nih.gov [orf.od.nih.gov]
- 7. The pH-Dependent Specificity of Cathepsin S and Its Implications for Inflammatory Communications and Disease - PMC [pmc.ncbi.nlm.nih.gov]
Essential Safety and Logistical Information for Handling RO5461111
Disclaimer: No specific Safety Data Sheet (SDS) for RO5461111 was found in the public domain at the time of this writing. The following guidance is based on general laboratory safety protocols for handling potent, powdered chemical compounds intended for research. Researchers, scientists, and drug development professionals must perform a thorough risk assessment and consult a certified safety professional before handling this substance. Always seek to obtain a compound-specific SDS from the supplier.
I. Immediate Safety and Personal Protective Equipment (PPE)
The primary goal when handling any research compound is to minimize exposure. For a potent substance like this compound, a multi-layered PPE approach is crucial. The following table summarizes the recommended PPE based on standard laboratory safety practices.
| PPE Category | Item | Specification/Standard | Purpose |
| Hand Protection | Disposable Gloves | Nitrile, powder-free. Double-gloving is recommended. | Prevents direct skin contact with the compound. Double-gloving provides an extra layer of protection in case of a tear or contamination of the outer glove. |
| Eye Protection | Safety Goggles | ANSI Z87.1 certified, with side shields. | Protects eyes from splashes or airborne particles of the compound. |
| Respiratory Protection | Fume Hood | A properly functioning and certified chemical fume hood is the primary engineering control to prevent inhalation of the compound. | Provides a ventilated enclosure to handle the compound, drawing away airborne particles and fumes from the user. |
| Respirator | N95 or higher, to be used as a secondary precaution, especially when weighing or transferring powder outside of a fume hood (not recommended). | Filters out airborne particles, providing an additional layer of respiratory protection. | |
| Body Protection | Laboratory Coat | Long-sleeved, preferably disposable or made of a material that can be easily decontaminated. | Protects skin and personal clothing from contamination. |
| Closed-toe Shoes | Made of a non-porous material. | Protects feet from spills. |
II. Operational Plan for Handling this compound
This section provides a step-by-step guide for the safe handling of this compound in a laboratory setting.
A. Preparation and Weighing:
-
Designated Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.
-
Decontamination: Before starting, ensure the work surface inside the fume hood is clean and decontaminated.
-
Gather Materials: Collect all necessary equipment (spatulas, weigh boats, vials, solvents, etc.) and place them in the fume hood before handling the compound.
-
Don PPE: Put on all required PPE as outlined in the table above, ensuring a proper fit.
-
Weighing: Carefully weigh the desired amount of the powdered compound on a tared weigh boat. Use a spatula to transfer the powder. Avoid creating dust.
-
Container Closure: Immediately and securely close the primary container of this compound after weighing.
B. Solubilization:
-
Solvent Addition: Add the desired solvent to the vial containing the weighed this compound.
-
Mixing: Cap the vial and mix gently by vortexing or inversion until the compound is fully dissolved.
-
Labeling: Clearly label the vial with the compound name, concentration, solvent, and date of preparation.
C. Experimental Use:
-
Aliquotting: If necessary, create smaller aliquots from the stock solution for individual experiments.
-
Cell Culture/Animal Dosing: When adding the compound to cell cultures or preparing for animal dosing, do so within the fume hood.
-
Transport: If the prepared solution needs to be transported outside the fume hood, ensure the container is securely sealed and placed in a secondary container.
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable items that have come into contact with this compound (gloves, weigh boats, paper towels, etc.) should be placed in a designated, sealed hazardous waste bag within the fume hood.
-
Liquid Waste: Unused solutions of this compound should be collected in a clearly labeled hazardous waste container. Do not pour down the drain.
-
Sharps: Any needles or syringes used to handle the compound should be disposed of in a designated sharps container.
-
Waste Pickup: Follow your institution's guidelines for the disposal of chemical hazardous waste.
IV. Experimental Workflow Diagram
The following diagram illustrates the general workflow for safely handling this compound.
Caption: Workflow for Safe Handling of this compound.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
